VO-Ohpic trihydrate
Description
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Properties
Molecular Formula |
C12H18N2O11V+ |
|---|---|
Molecular Weight |
417.22 g/mol |
IUPAC Name |
hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1 |
InChI Key |
OWDNSCJMZFXFMO-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core mechanism of action of VO-Ohpic trihydrate, a potent small-molecule compound. It details the molecular interactions, downstream signaling cascades, and cellular consequences of its activity. The information is compiled from preclinical in vitro and in vivo studies, with a focus on providing quantitative data and detailed experimental methodologies for a technical audience.
Core Mechanism: Potent and Reversible Inhibition of PTEN
This compound is a vanadium-based, potent, and highly selective inhibitor of the lipid phosphatase activity of Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[]
The inhibitory action of this compound is characterized as:
-
Noncompetitive: The inhibitor affects both the Km and Vmax of the enzymatic reaction, indicating it does not compete with the substrate for the active site.[6][7] Instead, it is thought to stabilize an inactive conformation of the PTEN enzyme.[8]
-
Reversible: The inhibitory effect can be reversed, as demonstrated by inhibitor dilution assays.[6][7]
-
Potent: It exhibits inhibitory activity in the low nanomolar range.[1][2][9]
By inhibiting PTEN, this compound leads to the cellular accumulation of PIP3. This accumulation serves as the primary trigger for the downstream signaling events that constitute its broader mechanism of action.
Caption: Core mechanism of this compound inhibiting PTEN phosphatase activity.
Key Signaling Pathways Modulated by this compound
The inhibition of PTEN and subsequent accumulation of PIP3 activates several critical intracellular signaling pathways.
This is the canonical pathway activated by PTEN inhibition. Accumulated PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and its upstream activator, PDK1.[10] This recruitment to the cell membrane leads to the phosphorylation and activation of Akt.
Activated Akt, in turn, phosphorylates a multitude of downstream targets, including:
-
mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that regulates cell growth, proliferation, and survival.[11][12] Akt activation leads to the phosphorylation and activation of mTOR Complex 1 (mTORC1).
-
FoxO3a (Forkhead box protein O3a): A transcription factor that promotes the expression of genes involved in apoptosis and cell cycle arrest. Akt-mediated phosphorylation of FoxO3a leads to its exclusion from the nucleus, thereby inhibiting its transcriptional activity and promoting cell survival.[1][2]
This cascade is central to many of the observed cellular effects of this compound, including increased glucose uptake and cell proliferation in certain contexts.[1]
Caption: The PI3K/Akt/mTOR signaling cascade activated by this compound.
Studies in hepatocellular carcinoma (HCC) cells have shown that in addition to the Akt pathway, VO-Ohpic treatment can also lead to the activation of the Raf/MEK/ERK (also known as MAPK) signaling pathway.[11][12] While PTEN is not a direct regulator of this pathway, crosstalk between the PI3K/Akt and MAPK pathways is well-documented. The sustained, high-level activation of both Akt and ERK signaling by VO-Ohpic in cancer cells with low PTEN expression has been paradoxically linked to the induction of cellular senescence, a form of irreversible growth arrest.[11][12]
In endplate chondrocytes, this compound has been shown to protect against oxidative stress-induced apoptosis and calcification by activating the Nrf-2 signaling pathway.[13] Nrf-2 is a transcription factor that regulates the expression of antioxidant proteins. The activation of this protective pathway suggests a role for VO-Ohpic in cytoprotection under conditions of oxidative stress.[13]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound.
Table 1: In Vitro Potency and Specificity
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| IC₅₀ vs. PTEN | 35 nM | Recombinant PTEN, PIP₃-based assay | [1][2][3][4] |
| IC₅₀ vs. PTEN | 46 ± 10 nM | Recombinant PTEN | [7][9] |
| Kᵢc (competitive) | 27 ± 6 nM | Recombinant PTEN, OMFP substrate | [6][9] |
| Kᵢᵤ (uncompetitive) | 45 ± 11 nM | Recombinant PTEN, OMFP substrate | [6][9] |
| Akt Phosphorylation | Saturation at 75 nM | NIH 3T3 and L1 fibroblasts |[2] |
Table 2: In Vivo Efficacy and Dosing
| Effect | Animal Model | Dosage | Outcome | Reference |
|---|---|---|---|---|
| Tumor Growth Inhibition | Nude mice with Hep3B xenografts | 10 mg/kg, i.p. | Significant tumor growth suppression | [1][12] |
| Reduced Myocardial Infarct | C57BL6 mice, ischemia-reperfusion | 10 µg/kg, i.p. | Infarct size reduced from 56±5% to 25±6% | [2][9] |
| Prevention of Weight Gain | Mice on Western diet | 10 mg/kg, daily | Completely prevented weight gain over 6 weeks | [14] |
| Reversal of Hyperglycemia | Mice on Western diet | 10 mg/kg, daily | Reversed after 2 weeks of treatment | [14] |
| Increased Survival | Mice, Kcl-induced cardiac arrest | Not specified | Significantly increased survival |[1] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
This assay quantifies the phosphatase activity of PTEN by measuring the release of free phosphate from a substrate.
-
Objective: To determine the IC₅₀ of this compound against PTEN.
-
Materials: Recombinant PTEN enzyme, assay buffer (e.g., 100 mM Tris, 2 mM DTT, pH 7.4), substrate (PIP₃ or a synthetic substrate like OMFP), this compound, and a phosphate detection reagent (e.g., Malachite Green).[6]
-
Protocol:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, pre-incubate the recombinant PTEN enzyme with the varying concentrations of this compound for 10 minutes at room temperature.[6]
-
Initiate the enzymatic reaction by adding the substrate (e.g., PIP₃).
-
Allow the reaction to proceed for a set time (e.g., 20 minutes) at 30°C.[6]
-
Stop the reaction and measure the amount of released phosphate by adding the Malachite Green reagent and reading the absorbance at 650 nm.[6]
-
Calculate the percent inhibition at each concentration relative to a vehicle control and determine the IC₅₀ value by nonlinear regression.
-
Caption: Workflow for a PTEN phosphate release inhibition assay.
This technique is used to detect the phosphorylation status of key proteins in the signaling pathways affected by this compound.
-
Objective: To confirm the activation of Akt, mTOR, and ERK following treatment with VO-Ohpic.
-
Materials: Cell lines (e.g., Hep3B), cell culture media, this compound, lysis buffer, primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR), secondary antibodies, and detection reagents.
-
Protocol:
-
Culture cells to a desired confluency and treat with various concentrations of this compound (e.g., 0-5 µM) for a specified time (e.g., 72 hours).[1]
-
Lyse the cells to extract total protein.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-Akt Ser473).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.[11][12]
-
This assay identifies senescent cells, which express a specific β-galactosidase enzyme active at pH 6.0.
-
Objective: To determine if this compound induces senescence in cancer cells.
-
Materials: Cell lines (e.g., Hep3B, PLC/PRF/5), culture media, this compound, and a senescence-associated β-galactosidase (SA-β-Gal) staining kit.
-
Protocol:
-
Plate cells and treat with this compound. The compound should be replenished periodically (e.g., every 72 hours).[12]
-
After the desired treatment period (e.g., five days), wash the cells with PBS.[12]
-
Fix the cells with a formaldehyde/glutaraldehyde solution.
-
Wash the cells again and incubate them overnight at 37°C with the SA-β-Gal staining solution (containing X-gal at pH 6.0).
-
Observe the cells under a microscope and count the number of blue-stained (positive) senescent cells.[12]
-
Express data as the percentage of SA-β-Gal positive cells.[12]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. probechem.com [probechem.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PTEN/AKT/mTOR signaling mediates anticancer effects of epigallocatechin-3-gallate in ovarian cancer - ProQuest [proquest.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of VO-Ohpic Trihydrate: An In-Depth Technical Guide to its PTEN Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document delves into its inhibitory specificity, mechanism of action, and its effects on the crucial PI3K/Akt signaling pathway. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Core Concepts: Mechanism and Specificity
This compound is a vanadium-based small molecule that has garnered significant attention for its potent and selective inhibition of PTEN's lipid phosphatase activity.[1][2][3] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade pivotal in cell growth, proliferation, survival, and metabolism.[4][5][6] By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN effectively dampens the downstream activation of Akt.[7][8]
This compound acts as a noncompetitive inhibitor of PTEN, meaning it binds to a site distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency.[7][9] This mode of inhibition affects both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.[7]
Quantitative Inhibitory Data
The inhibitory potency of this compound against PTEN and its selectivity over other phosphatases are summarized below. It is important to note a conflicting report regarding its selectivity against SHP1, which warrants consideration in experimental design and data interpretation.
| Target Phosphatase | IC50 Value | Notes | Reference |
| PTEN | 35 nM | Highly potent inhibition of lipid phosphatase activity. | [1][3][10] |
| PTEN | 46 ± 10 nM | Determined using a PIP3-based assay. | [2][4] |
| SHP1 | 975 nM | One study reported significant inhibition, questioning selectivity. | [1] |
| PTP-β | ~350-fold higher than PTEN | Demonstrates selectivity over this protein tyrosine phosphatase. | [11] |
| SopB | High nanomolar range | [1] | |
| CBPs | Micromolar range | [1] |
Signaling Pathway Perturbation
Inhibition of PTEN by this compound leads to the accumulation of PIP3 at the cell membrane. This, in turn, promotes the recruitment and subsequent phosphorylation of Akt at key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its activation.[1][5] Activated Akt then phosphorylates a multitude of downstream targets, influencing diverse cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates | Springer Nature Experiments [experiments.springernature.com]
- 9. In Cell and In Vitro Assays to Measure PTEN Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jrmds.in [jrmds.in]
VO-Ohpic trihydrate discovery and development
An In-depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor
Executive Summary
This compound has emerged as a significant small molecule inhibitor of the Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein. Its ability to selectively and potently inhibit PTEN's lipid phosphatase activity has positioned it as a valuable tool for investigating the PI3K/Akt signaling pathway and as a potential therapeutic agent in various diseases, including cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its biological activity.
Introduction and Discovery
This compound, a vanadium-based compound, was identified as a potent and selective inhibitor of PTEN. Its discovery has been pivotal for studying the cellular consequences of PTEN inhibition, which leads to the activation of the pro-survival PI3K/Akt signaling pathway. This pathway is frequently dysregulated in numerous human cancers, making PTEN a key therapeutic target.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of PTEN's enzymatic activity. PTEN is a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring. By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3. This, in turn, promotes the recruitment of pleckstrin homology (PH) domain-containing proteins, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane, leading to the activation of Akt and its downstream signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC₅₀ (PTEN) | 35 nM | Cell-free assay | |
| IC₅₀ (PTEN) | 46 ± 10 nM | PIP₃-based assay | |
| Kᵢc (PTEN) | 27 ± 6 nM | Non-competitive inhibition | |
| Kᵢᵤ (PTEN) | 45 ± 11 nM | Non-competitive inhibition |
Table 2: In Vitro Effects of this compound on Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Assay | Endpoint | Concentration | Effect | Reference |
| Hep3B (low PTEN) | MTS | Cell Viability | 0 - 5 µM | Dose-dependent decrease | |
| BrdU | Cell Proliferation | 0 - 5 µM | Dose-dependent decrease | ||
| Clonogenic | Colony Formation | 0 - 5 µM | Dose-dependent decrease | ||
| Senescence | SA-β-gal activity | 500 nM | Induction | ||
| PLC/PRF/5 (high PTEN) | MTS | Cell Viability | 0 - 5 µM | Lesser decrease | |
| BrdU | Cell Proliferation | 0 - 5 µM | Lesser decrease | ||
| Clonogenic | Colony Formation | 0 - 5 µM | Lesser decrease | ||
| SNU475 (PTEN-negative) | MTS | Cell Viability | 0 - 5 µM | No effect | |
| BrdU | Cell Proliferation | 0 - 5 µM | No effect | ||
| Clonogenic | Colony Formation | 0 - 5 µM | No effect |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cell Line Xenograft | Dosage | Administration | Outcome | Reference |
| Nude Mice | Hep3B (HCC) | 10 mg/kg | Intraperitoneal (i.p.) | Significant inhibition of tumor growth |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability (MTS) Assay
This protocol is adapted from studies investigating the effect of this compound on HCC cell viability.
-
Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0-5 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Cell Proliferation (BrdU) Assay
This protocol is based on the methodology used to assess the anti-proliferative effects of this compound.
-
Cell Seeding: Culture 3 x 10³ cells per well in a 96-well plate with varying concentrations of this compound for 72 hours.
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the culture medium 24 hours before the end of the treatment period.
-
Fixation and Denaturation: At the end of the incubation, fix the cells and denature the DNA according to the manufacturer's instructions of the colorimetric immunoassay kit.
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Substrate Addition: Add the substrate for the detection enzyme and incubate to allow for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Express the results as the percentage inhibition of BrdU incorporation compared to the control.
Clonogenic (Colony Formation) Assay
This protocol is designed to evaluate the long-term proliferative capacity of cells treated with this compound.
-
Cell Seeding: Plate 500-750 cells in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Expose the cells to various concentrations of this compound. Replace the medium with fresh medium containing the compound every 48 hours.
-
Incubation: Grow the cells for 10-14 days, allowing colonies to form.
-
Colony Staining: At the end of the incubation period, fix the colonies with a suitable fixative (e.g., methanol) and stain with a staining solution (e.g., 0.5% crystal violet).
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Express the results as the number of colonies formed relative to the vehicle-treated control.
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: PTEN Signaling Pathway Inhibition by this compound.
Caption: In Vitro Experimental Workflow for this compound.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of PTEN. Its ability to modulate the PI3K/Akt signaling pathway has been demonstrated in various in vitro and in vivo preclinical models. The data presented in this guide highlight its potential as a research tool and a starting point for the development of novel therapeutics targeting PTEN. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in a broader range of disease models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of drug discovery and development.
A Technical Guide to VO-Ohpic Trihydrate: A Potent and Selective PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate (CAS 476310-60-8) is a potent and selective, reversible inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1] This vanadium-based compound has emerged as a critical tool in cancer research and other therapeutic areas where the PI3K/Akt/mTOR signaling pathway is dysregulated. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, and key experimental data. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are presented to facilitate its application in research and drug development.
Physicochemical Properties
This compound is a crystalline solid with the following properties:
| Property | Value | Reference |
| CAS Number | 476310-60-8 | [2][3] |
| Molecular Formula | C₁₂H₉N₂O₈V · H · 3H₂O | [2] |
| Molecular Weight | 415.20 g/mol | [2] |
| Appearance | Gray crystalline solid | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | DMSO: >10 mg/mL, PBS (pH 7.2): 1 mg/mL | [2][4] |
| Storage | -20°C | [2] |
Mechanism of Action
This compound is a potent inhibitor of the lipid phosphatase activity of PTEN.[5] PTEN is a crucial tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3, which in turn activates downstream signaling cascades.[4]
The primary mechanism of action involves the activation of Akt (also known as Protein Kinase B) and its downstream targets, such as the mammalian target of rapamycin (mTOR) and the transcription factor FoxO3a.[6] This activation of the PI3K/Akt/mTOR pathway plays a significant role in various cellular processes, including cell growth, proliferation, survival, and metabolism.[7] Studies have shown that VO-Ohpic is a noncompetitive inhibitor of PTEN.[8]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound:
Caption: Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt/mTOR signaling pathway.
In Vitro Activity
This compound demonstrates potent and selective inhibitory activity against PTEN in various in vitro assays.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ (PTEN) | 35 nM | Recombinant PTEN, PIP3-based assay | [6] |
| IC₅₀ (PTEN) | 46 ± 10 nM | Recombinant PTEN | [9] |
| Inhibition Constants (Kic) | 27 ± 6 nM | Recombinant PTEN | [9] |
| Inhibition Constants (Kiu) | 45 ± 11 nM | Recombinant PTEN | [9] |
| Selectivity | Highly selective over other phosphatases like CBPs, SopB, myotubularin, SAC1, and PTP-β | Recombinant phosphatases | [5] |
In Vivo Activity
In vivo studies have demonstrated the therapeutic potential of this compound in various disease models.
| Animal Model | Dosage and Administration | Observed Effects | Reference |
| Nude mice with Hep3B cell xenografts | 10 mg/kg, intraperitoneal (i.p.) | Significantly inhibited tumor growth. | [6] |
| C57BL6 mice with Kcl-induced cardiac arrest | 30 minutes prior to arrest | Increased survival, LVPmax, and dP/dt max; increased lactate clearance and decreased plasma glucose. | [6] |
| Mice with ischemia-reperfusion injury | 10 µg/kg, i.p. 30 min before ischemia | Decreased myocardial infarct size. | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline based on commonly used methods.
-
Cell Seeding: Seed cells (e.g., Hep3B, PLC/PRF/5) in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.[6]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
In Vivo Tumor Xenograft Study
This protocol is a general guideline based on the referenced study.
-
Animal Model: Use male nude athymic mice.[6]
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., Hep3B) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer this compound at a specified dose (e.g., 10 mg/kg) via intraperitoneal injection on a predetermined schedule.[6]
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.
References
- 1. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 2. VO-OHpic = 98 HPLC, solid 476310-60-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. scbt.com [scbt.com]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to VO-Ohpic Trihydrate: A Reversible PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VO-Ohpic trihydrate, a potent and reversible inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to serve as a comprehensive resource for researchers in oncology, neuroscience, and metabolic disorders.
Core Concepts: PTEN and the Significance of its Inhibition
PTEN is a critical dual-specificity phosphatase that counteracts the PI3K/Akt signaling pathway, a cascade central to cell growth, proliferation, survival, and metabolism.[1][2] It functions primarily by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[3] This action terminates the signaling initiated by growth factors and other stimuli that activate PI3K.[4] Loss of PTEN function, a common event in many cancers, leads to the accumulation of PIP3, resulting in constitutive activation of Akt and downstream effectors, thereby promoting tumorigenesis.[1][5]
The targeted inhibition of PTEN has emerged as a therapeutic strategy for conditions where transiently increasing PI3K/Akt signaling may be beneficial, such as in nerve injury and certain metabolic diseases.[6][7] this compound has been identified as a potent, cell-permeable, and reversible inhibitor of PTEN, making it a valuable tool for studying PTEN biology and a potential lead compound for drug development.[8]
Quantitative Data: Inhibitory Potency and Kinetics
This compound exhibits nanomolar potency against PTEN. Its inhibitory activity has been characterized using various substrates and assay formats.
| Parameter | Value | Substrate | Assay Conditions | Source |
| IC50 | 35 ± 2 nM | PIP3 | Recombinant PTEN, in vitro | [9][10] |
| IC50 | 46 ± 10 nM | OMFP | Recombinant PTEN, in vitro | [10][11] |
| Kic (Inhibition constant - competitive) | 27 ± 6 nM | OMFP | Recombinant PTEN, in vitro | [8][11] |
| Kiu (Inhibition constant - uncompetitive) | 45 ± 11 nM | OMFP | Recombinant PTEN, in vitro | [8][11] |
OMFP: 3-O-methylfluorescein phosphate PIP3: Phosphatidylinositol (3,4,5)-trisphosphate
The similar values for Kic and Kiu indicate that this compound exhibits a non-competitive mode of inhibition, meaning it can bind to both the free enzyme and the enzyme-substrate complex with comparable affinity.[8][11] Importantly, the inhibition by this compound is fully reversible .[8][11]
Signaling Pathways and Cellular Effects
Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt signaling pathway. This has been demonstrated by the increased phosphorylation of Akt and its downstream targets.[9][12]
The PTEN/PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of PTEN in regulating the PI3K/Akt pathway and the point of intervention for this compound.
Cellular Consequences of PTEN Inhibition
-
Increased Akt Phosphorylation: Treatment of cells with this compound leads to a dose-dependent increase in the phosphorylation of Akt at both Ser473 and Thr308.[12]
-
Activation of Downstream Targets: Consequently, downstream effectors of Akt, such as mTOR and the transcription factor FoxO3a, are modulated.[9]
-
Enhanced Glucose Uptake: Inhibition of PTEN with VO-Ohpic has been shown to dramatically enhance glucose uptake in adipocytes.[9]
-
Induction of Cellular Senescence: In some cancer cell lines with low PTEN expression, VO-Ohpic treatment can paradoxically induce growth arrest and cellular senescence.[13]
-
Neuroprotection and Regeneration: PTEN inhibition is being explored for its potential in neuroprotection and promoting axon regeneration.[14]
-
Cardioprotective Effects: Studies have shown that VO-Ohpic can protect against doxorubicin-induced cardiomyopathy by reducing apoptosis and cardiac remodeling.[15]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as a PTEN inhibitor.
PTEN Phosphatase Activity Assay using OMFP Substrate
This high-throughput fluorescence-based assay is suitable for screening and characterizing PTEN inhibitors.[11]
Materials:
-
Recombinant human PTEN
-
3-O-methylfluorescein phosphate (OMFP) cyclohexylammonium salt
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
This compound stock solution in DMSO
-
96-well microtiter plates (black, clear bottom)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add recombinant PTEN to each well and pre-incubate with the inhibitor for 10 minutes at room temperature.
-
Initiate the reaction by adding OMFP to a final concentration of 200 µM.
-
Monitor the increase in fluorescence (excitation at 485 nm, emission at 525 nm) over time using a fluorescence spectrophotometer.
-
Calculate the initial reaction velocities and determine the IC50 value by fitting the data to a four-parameter logistic equation.
PTEN Phosphatase Activity Assay using PIP3 Substrate
This assay utilizes the physiological substrate of PTEN and measures the release of inorganic phosphate.[11]
Materials:
-
Recombinant human PTEN
-
PIP3, diC16 sodium salt
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
This compound stock solution in DMSO
-
Color Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl
-
96-well microtiter plates (clear)
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add recombinant PTEN and pre-incubate with the inhibitor for 10 minutes at room temperature.
-
Initiate the reaction by adding PIP3 to the desired final concentration.
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by adding 2.25 volumes of the color reagent.
-
Allow the color to develop for 10 minutes and measure the absorbance at 650 nm.
-
Correct for background absorbance from the inhibitor and buffer components.
Inhibitor Dilution Assay for Reversibility
This assay determines whether the inhibition of PTEN by this compound is reversible.[11]
Experimental Setup:
-
Experiment 1 (Control): PTEN activity in the absence of inhibitor.
-
Experiment 2 (Inhibited): PTEN activity in the presence of a specific concentration of VO-Ohpic (e.g., 30 nM).
-
Experiment 3 (Diluted Inhibitor): PTEN is pre-incubated with a high concentration of VO-Ohpic (e.g., 300 nM) and then diluted to the same final inhibitor concentration as in Experiment 2.
Procedure:
-
For Experiment 3, incubate PTEN with a high concentration of VO-Ohpic (e.g., 300 nM) for 10 minutes at room temperature in a small volume.
-
Dilute the enzyme-inhibitor complex with assay buffer to achieve the final desired inhibitor concentration (e.g., 30 nM).
-
For all experiments, initiate the reaction by adding OMFP and measure the PTEN activity as described in Protocol 4.1.
-
Compare the activity in Experiment 3 to that of Experiments 1 and 2. Recovery of enzyme activity upon dilution indicates reversible inhibition.
Conclusion
This compound is a well-characterized, potent, and reversible non-competitive inhibitor of PTEN. Its ability to modulate the PI3K/Akt signaling pathway makes it an invaluable tool for basic research and a promising starting point for the development of therapeutics targeting a range of diseases. This guide provides the foundational technical information required for researchers to effectively utilize and further investigate this important small molecule inhibitor.
References
- 1. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. PTEN-regulated signaling pathway [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTEN inhibitors: an evaluation of current compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of VO-Ohpic trihydrate, a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN). The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in various disease models.
Overview and Mechanism of Action
This compound is a vanadium-based small molecule that selectively inhibits the lipid phosphatase activity of PTEN.[1][2] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, which is implicated in cell growth, proliferation, survival, and metabolism. By inhibiting PTEN, this compound leads to the activation of downstream signaling cascades, including the phosphorylation of Akt and mTOR.[3][4] This mechanism of action underlies its therapeutic potential in various diseases, including cancer and conditions characterized by insulin resistance.
In Vivo Applications and Efficacy
In vivo studies have demonstrated the therapeutic efficacy of this compound in several disease models.
Anti-Cancer Activity
This compound has been shown to significantly inhibit tumor growth in xenograft models of hepatocellular carcinoma (HCC).[4][5][6] Administration of the compound led to reduced tumor volume and was associated with increased phosphorylation of Akt and ERK1/2 within the tumor tissue.[5]
Cardioprotective Effects
In a murine model of myocardial ischemia-reperfusion injury, pre-treatment with this compound resulted in a significant reduction in infarct size.[3] This protective effect is attributed to the activation of pro-survival signaling pathways downstream of PTEN inhibition.
Metabolic Effects
Inhibition of PTEN by this compound has been shown to enhance glucose uptake in adipocytes, suggesting a potential role in improving insulin sensitivity.[4][7] In vivo studies have also demonstrated its ability to decrease plasma glucose levels.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: In Vivo Efficacy Data
| Animal Model | Disease/Condition | Dosage and Administration | Key Findings | Reference |
| Male nude athymic mice | Hepatocellular Carcinoma (Hep3B xenograft) | 10 mg/kg, i.p., daily (6 days/week) | Significantly reduced tumor volume compared to vehicle control. | [5] |
| C57BL6 mice | Myocardial Ischemia-Reperfusion | 10 µg/kg, i.p., 30 min before ischemia | Myocardial infarct size significantly decreased (25±6% vs. 56±5% in control). | [3] |
| C57BL6 mice | Kcl-induced cardiac arrest | Not specified | Significantly increased survival, LVPmax, and dP/dt max. Increased lactate clearance and decreased plasma glucose. | [4][7] |
Table 2: In Vitro Potency
| Assay | Parameter | Value | Reference |
| PTEN lipid phosphatase activity (PIP3-based) | IC50 | 35 ± 2 nM | [3] |
| PTEN activity (OMFP-based) | IC50 | 46 ± 10 nM | [2][3] |
| PTEN inhibition constants | Kic | 27 ± 6 nM | [2][3] |
| PTEN inhibition constants | Kiu | 45 ± 11 nM | [2][3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol: This protocol is for the preparation of a 1 mg/mL stock solution. Adjust volumes as needed for the desired final concentration and volume.
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
To prepare a 1 mg/mL solution, for example, dissolve 1 mg of this compound in 100 µL of DMSO.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
-
It is recommended to prepare the working solution fresh on the day of use.[3]
In Vivo Hepatocellular Carcinoma Xenograft Model
Animal Model:
-
Male nude athymic mice
Procedure:
-
Subcutaneously inject Hep3B cells into the flank of the mice.
-
Allow tumors to become palpable.
-
Randomize mice into treatment and control groups (n=6 per group).[5]
-
Administer this compound (10 mg/kg) or vehicle control intraperitoneally (i.p.) daily, six days a week.[5]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice throughout the study.[5]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-AKT and p-ERK1/2).[5]
In Vivo Myocardial Ischemia-Reperfusion Model
Animal Model:
-
C57BL6 mice
Procedure:
-
Administer this compound (10 µg/kg) or vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to the induction of ischemia.[3]
-
Induce myocardial ischemia for 30 minutes.
-
Allow for 120 minutes of reperfusion.[3]
-
At the end of the reperfusion period, measure the myocardial infarct size using triphenyltetrazolium chloride (TTC) staining.[3]
-
Determine the area at risk to normalize the infarct size.[3]
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cell-Based Assays Using VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2][3][4] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the phosphoinositide 3-kinase (PI3K) signaling pathway, a key regulator of cell growth, proliferation, survival, and metabolism.[5] By inhibiting PTEN, this compound effectively activates the PI3K/Akt signaling cascade, making it a valuable tool for studying the roles of this pathway in various cellular processes and a potential therapeutic agent.[1] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its effects on cell viability, proliferation, long-term survival, and cellular senescence.
Mechanism of Action
This compound is a vanadium-based compound that acts as a reversible and non-competitive inhibitor of PTEN's lipid phosphatase activity.[6][7] Inhibition of PTEN leads to an accumulation of PIP3 at the plasma membrane, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[1] Activated Akt then phosphorylates a multitude of substrates, including mTOR (mammalian target of rapamycin) and the transcription factor FoxO3a, to promote cell survival, growth, and proliferation.[1] In some cellular contexts, inhibition of PTEN by this compound has also been shown to activate the Raf/MEK/ERK signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various assays.
| Parameter | Value | Assay Condition | Reference |
| IC50 (PTEN) | 35 nM | Cell-free assay | [1] |
| IC50 (PTEN) | 46 ± 10 nM | PIP3-based assay | [2] |
| Kic | 27 ± 6 nM | - | [2] |
| Kiu | 45 ± 11 nM | - | [2] |
Table 1: In Vitro Inhibitory Activity of this compound against PTEN.
| Cell Line | Assay Type | Effect | Concentration Range | Incubation Time | Reference | | --- | --- | --- | --- | --- | | Hep3B (low PTEN) | Cell Viability (MTS) | Inhibition | 0-5 µM | 120 h | | | PLC/PRF/5 (high PTEN) | Cell Viability (MTS) | Lesser Inhibition | 0-5 µM | 120 h | | | SNU475 (PTEN-negative) | Cell Viability (MTS) | No Effect | 0-5 µM | 120 h | | | Hep3B (low PTEN) | Proliferation (BrdU) | Inhibition | 0-5 µM | 72 h |[1] | | Hep3B (low PTEN) | Colony Formation | Inhibition | Dose-dependent | - | | | PLC/PRF/5 (high PTEN) | Colony Formation | Inhibition | Dose-dependent | - | | | SNU475 (PTEN-negative) | Colony Formation | No Effect | - | - | | | Hep3B (low PTEN) | Senescence (β-gal) | Induction | 500 nM | 72 h | | | NIH 3T3 & L1 Fibroblasts | Akt Phosphorylation | Increase | Saturation at 75 nM | - |[3] |
Table 2: Summary of Cellular Effects of this compound in Different Cell Lines.
Signaling Pathway
Caption: PTEN signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Workflow:
Caption: Workflow for the MTS cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired experimental time (e.g., 120 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution
-
BrdU Labeling Reagent (10x)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Workflow:
Caption: Workflow for the BrdU cell proliferation assay.
Protocol:
-
Seed 3 x 10³ cells per well in a 96-well plate with varying concentrations of this compound.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of 10x BrdU labeling solution to each well and incubate for an additional 24 hours.[1]
-
Remove the labeling solution and fix the cells by adding 200 µL of Fixing/Denaturing solution to each well for 30 minutes at room temperature.
-
Remove the fixing solution and add 100 µL of a diluted anti-BrdU antibody. Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of a diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature.
-
Add 100 µL of stop solution and measure the absorbance at 450 nm.
-
Express the results as the percentage of BrdU incorporation relative to the control.[1]
Colony Formation (Clonogenic) Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with this compound.
Materials:
-
6-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Workflow:
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 4. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Senescence Associated β-galactosidase Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols: VO-Ohpic Trihydrate for Studying Insulin Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective, cell-permeable inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin homolog deleted on chromosome 10).[1][2][3][4][5][6] PTEN is a critical negative regulator of the insulin signaling pathway, acting as a tumor suppressor by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] By inhibiting PTEN, this compound effectively increases the intracellular levels of PIP3, leading to the activation of downstream signaling components, most notably Akt (also known as Protein Kinase B).[4][7] This targeted inhibition makes this compound a valuable tool for researchers studying insulin signaling, glucose metabolism, and developing potential therapeutics for insulin resistance and diabetes.[6][7]
The inhibition of PTEN by this compound is reversible and noncompetitive.[7] This small molecule has demonstrated efficacy both in vitro and in vivo, making it suitable for a wide range of experimental models.[2][4]
Mechanism of Action in Insulin Signaling
The canonical insulin signaling pathway is initiated by the binding of insulin to its receptor, leading to the activation of phosphoinositide 3-kinase (PI3K).[8][9] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3.[8] PTEN counteracts this process by dephosphorylating PIP3 back to PIP2.[7][8]
This compound inhibits PTEN's lipid phosphatase activity, causing an accumulation of PIP3 at the plasma membrane.[4][7] This increase in PIP3 recruits and activates downstream effectors such as Akt and phosphoinositide-dependent kinase 1 (PDK1).[9] Activated Akt then proceeds to phosphorylate a multitude of substrates, culminating in the translocation of GLUT4-containing vesicles to the cell surface, which facilitates glucose uptake into the cell.[9][10]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published literature.
| Parameter | Value | Reference(s) |
| PTEN IC50 | 35 nM | [2][3][6] |
| 46 ± 10 nM | [1][4] | |
| Inhibition Constants | ||
| Kic | 27 ± 6 nM | [1] |
| Kiu | 45 ± 11 nM | [1] |
| Cell Line | Effective Concentration | Effect | Reference(s) |
| NIH 3T3 Fibroblasts | Saturation at 75 nM | Increased Akt phosphorylation | [2][6] |
| L1 Fibroblasts | Saturation at 75 nM | Increased Akt phosphorylation | [2][6] |
| Adipocytes | Not specified | Enhanced glucose uptake | [3] |
| Animal Model | Dosage | Administration Route | Effect | Reference(s) |
| Mouse | 10 µg/kg | Intraperitoneal (i.p.) | Decreased myocardial infarct size | [1][2] |
Experimental Protocols
Protocol 1: In Vitro PTEN Inhibition Assay (Phosphate Release Assay)
This protocol is a generalized procedure for determining the inhibitory activity of this compound on recombinant PTEN using a malachite green-based phosphate detection method.
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
PIP3 substrate
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).[2] Further dilute in assay buffer to desired concentrations.
-
Prepare PIP3 substrate in the assay buffer.
-
Dilute recombinant PTEN in the assay buffer to the working concentration.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the diluted PTEN enzyme to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[7]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 30°C for 20 minutes.[7]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Western Blot Analysis of Akt Phosphorylation in Cultured Cells
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Akt in a cell line such as NIH 3T3 or L1 fibroblasts.[2][6]
Materials:
-
NIH 3T3 or L1 fibroblasts
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for a few hours before treatment, if necessary, to reduce basal Akt phosphorylation.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 75, 150 nM) for a specified time (e.g., 15 minutes).[2]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Concluding Remarks
This compound serves as a powerful research tool for elucidating the intricacies of the insulin signaling pathway. Its specific inhibition of PTEN allows for the targeted investigation of the downstream effects of increased PIP3 signaling. The protocols provided herein offer a foundation for utilizing this compound in both enzymatic and cell-based assays to explore its potential in various research and drug development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 5. scbt.com [scbt.com]
- 6. glpbio.com [glpbio.com]
- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Role of PTEN in Insulin Signaling and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Insulin Action and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: VO-Ohpic Trihydrate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and specific, cell-permeable inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin homolog deleted on chromosome 10).[1][2][3] By inhibiting PTEN, this compound effectively upregulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for neuronal survival, growth, and plasticity.[2][4] These characteristics make this compound a valuable research tool for investigating the role of PTEN and the Akt pathway in various neurological processes and disease models. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.
Mechanism of Action
PTEN acts as a crucial negative regulator of the PI3K/Akt pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Inhibition of PTEN by this compound leads to the accumulation of PIP3 at the plasma membrane, resulting in the recruitment and activation of Akt and its downstream effectors. This cascade of events promotes cell survival, inhibits apoptosis, and can modulate synaptic plasticity.[2][4]
References
Application Notes and Protocols for VO(Ohpic) Trihydrate in Wound Healing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO(Ohpic) trihydrate is a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), a key negative regulator of the PI3K/Akt signaling pathway.[1][2] By inhibiting PTEN, VO(Ohpic) trihydrate promotes the activation of downstream signaling cascades that are crucial for cell survival, proliferation, and migration, all of which are fundamental processes in wound healing.[1][3] These application notes provide detailed protocols for utilizing VO(Ohpic) trihydrate in both in vitro and in vivo wound healing models, enabling researchers to investigate its therapeutic potential.
Mechanism of Action
VO(Ohpic) trihydrate exerts its pro-healing effects by inhibiting the lipid phosphatase activity of PTEN.[2][4] This inhibition leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a docking site for pleckstrin homology (PH) domain-containing proteins, most notably Akt (also known as Protein Kinase B).[5] This recruitment to the membrane facilitates the phosphorylation and activation of Akt by upstream kinases. Activated Akt then phosphorylates a multitude of downstream targets, promoting cellular processes that drive wound closure, including cell migration, proliferation, and survival.[5][6]
Caption: Signaling pathway of VO(Ohpic) trihydrate in promoting wound healing.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of VO(Ohpic) trihydrate and its effects on wound healing-related processes.
| Parameter | Value | Cell-Free/Cell-Based | Reference |
| IC₅₀ (PTEN inhibition) | 35 nM | Cell-Free | [1] |
| IC₅₀ (PTEN inhibition) | 46 ± 10 nM | Cell-Free | [4] |
| Kᵢc (inhibition constant) | 27 ± 6 nM | Cell-Free | [4] |
| Kᵢu (inhibition constant) | 45 ± 11 nM | Cell-Free | [4] |
Table 1: In Vitro Potency of VO(Ohpic) Trihydrate.
| Cell Type | Treatment Concentration | Effect | Reference |
| Fibroblasts | 0-5 µM | Accelerates wound healing | [1] |
| NIH 3T3 & L1 Fibroblasts | 75 nM (saturation) | Increased Akt phosphorylation | [7] |
Table 2: In Vitro Efficacy of VO(Ohpic) Trihydrate in Fibroblasts.
Experimental Protocols
Protocol 1: In Vitro Scratch (Wound Healing) Assay
This protocol details a common method for assessing cell migration in vitro, a critical component of wound healing.
Caption: Workflow for the in vitro scratch assay.
Materials:
-
Fibroblast cell line (e.g., NIH 3T3, human dermal fibroblasts)
-
Complete cell culture medium
-
VO(Ohpic) trihydrate (CAS: 476310-60-8)
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
12-well or 24-well tissue culture plates
-
p200 pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed fibroblasts into a 12-well plate at a density that will form a confluent monolayer within 24 hours. For fibroblasts, a seeding density of approximately 5 x 10⁴ cells/cm² is recommended.[8]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Scratch Creation:
-
Treatment:
-
Gently wash the wells with PBS to remove detached cells and debris.[9]
-
Prepare working solutions of VO(Ohpic) trihydrate in complete culture medium. A concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments.[1] A vehicle control (medium with the same concentration of DMSO used for the highest VO(Ohpic) trihydrate concentration) must be included.
-
Add the treatment and control media to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the T=0 time point.[8]
-
Mark the location of the images to ensure the same field of view is captured at subsequent time points.
-
Incubate the plate and acquire images at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the scratch in the control wells is nearly closed.[8]
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial scratch area at T=0.
-
The rate of wound closure can be determined by plotting the percentage of wound closure against time.
-
Protocol 2: In Vivo Dermal Wound Healing Model
This protocol describes a general procedure for creating and treating full-thickness dermal wounds in a rodent model to evaluate the efficacy of topical VO(Ohpic) trihydrate formulations.
Caption: Workflow for the in vivo dermal wound healing model.
Materials:
-
Rodents (e.g., mice or rats)
-
Anesthetics
-
Electric shaver and depilatory cream
-
Biopsy punch (e.g., 6-8 mm)
-
Sterile surgical instruments
-
VO(Ohpic) trihydrate
-
Topical formulation vehicle (e.g., hydrogel)
-
Digital camera with a ruler for scale
-
Tissue collection supplies (formalin, etc.)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave the dorsal surface and clean the area with an antiseptic solution.
-
-
Wound Creation:
-
Create two or four full-thickness excisional wounds on the dorsum of each animal using a sterile biopsy punch.
-
-
Topical Formulation and Treatment:
-
Note: A specific topical formulation for VO(Ohpic) trihydrate has not been detailed in the reviewed literature. A hydrogel-based formulation is a common choice for topical drug delivery to wounds.[10] The concentration of VO(Ohpic) trihydrate in the formulation will need to be optimized.
-
Apply a standardized amount of the VO(Ohpic) trihydrate formulation or the vehicle control to the wounds.
-
The frequency of application (e.g., daily, every other day) should be determined based on the properties of the formulation and the study design.
-
-
Wound Closure Analysis:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14). Include a ruler in the photograph for scale.
-
Measure the wound area from the photographs using image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area on day 0.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and perform histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen deposition) to assess re-epithelialization, granulation tissue formation, and collagen organization.
-
Disclaimer
These protocols are intended as a guide for research purposes only. All experiments should be conducted in accordance with institutional guidelines and regulations, particularly concerning animal welfare. The concentrations and treatment regimens provided are based on available literature and may require optimization for specific cell types or animal models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTEN: a promising pharmacological target to enhance epithelial wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploiting PI3K/mTOR Signaling to Accelerate Epithelial Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the PI3K/AKT (mTOR and GSK3β) signalling pathway and photobiomodulation in diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 10. Enhanced cutaneous wound healing in rats following topical delivery of insulin-loaded nanoparticles embedded in poly(vinyl alcohol)-borate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing In Vitro Kinase Assay Specificity and Sensitivity with VO-Ohpic Trihydrate
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for Studying Cardiac Function with VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and reversible inhibitor of Phosphatase and Tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt signaling pathway.[1][2] This pathway plays a central role in cell growth, survival, and metabolism. In the context of cardiac function, inhibition of PTEN by this compound has emerged as a promising therapeutic strategy to mitigate cardiac injury and improve heart function in various pathological conditions, including doxorubicin-induced cardiomyopathy and myocardial infarction.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound in cardiac research, including its mechanism of action, key experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its cardioprotective effects by inhibiting PTEN, which leads to the activation of the downstream Akt signaling cascade.[3][4] This activation triggers a series of cellular events that collectively contribute to improved cardiac function:
-
Reduced Apoptosis: Activated Akt phosphorylates and inactivates pro-apoptotic proteins, leading to decreased cardiomyocyte cell death.[5][6]
-
Inhibition of Fibrosis: The PTEN/Akt pathway modulates the activity of pathways involved in collagen deposition, thereby reducing cardiac fibrosis.[3]
-
Anti-inflammatory Effects: this compound has been shown to promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[3][4]
-
Promotion of Cardiomyocyte Survival: By activating pro-survival signaling, this compound helps to preserve cardiac muscle mass and function.[6]
Data Presentation
The following tables summarize the quantitative effects of this compound on cardiac function, as reported in a preclinical model of doxorubicin-induced cardiomyopathy.[1]
Table 1: Echocardiographic Parameters
| Parameter | Control | Doxorubicin | Doxorubicin + VO-Ohpic |
| Ejection Fraction (%) | 75.2 ± 2.1 | 48.5 ± 3.5 | 65.8 ± 2.9# |
| Fractional Shortening (%) | 45.3 ± 1.8 | 25.1 ± 2.3 | 38.6 ± 2.1# |
*P < 0.05 vs. Control; #P < 0.05 vs. Doxorubicin
Table 2: Histological and Molecular Markers
| Parameter | Control | Doxorubicin | Doxorubicin + VO-Ohpic |
| Apoptotic Nuclei (%) | 2.1 ± 0.5 | 15.7 ± 2.1 | 5.3 ± 1.2# |
| Vascular Fibrosis (%) | 1.8 ± 0.4 | 8.9 ± 1.5 | 3.2 ± 0.7# |
| p-PTEN / PTEN ratio | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.2 ± 0.1# |
| p-Akt / Akt ratio | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.8 ± 0.1# |
*P < 0.05 vs. Control; #P < 0.05 vs. Doxorubicin
Mandatory Visualizations
Caption: PTEN/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying cardiac function with this compound.
Experimental Protocols
Doxorubicin-Induced Cardiomyopathy Mouse Model
This protocol describes the induction of cardiomyopathy in mice using doxorubicin, a common model to study cardiac dysfunction.[2]
Materials:
-
Doxorubicin hydrochloride
-
Saline (0.9% NaCl)
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Prepare a stock solution of doxorubicin in saline at a concentration of 2 mg/mL.
-
Administer doxorubicin via intraperitoneal (IP) injection at a dose of 5 mg/kg body weight once a week for five weeks.[2]
-
A control group should receive an equivalent volume of saline via IP injection.
-
Monitor the health and body weight of the mice regularly.
-
Cardiac function can be assessed at desired time points after the final injection.
In Vivo Administration of this compound
Materials:
-
This compound
-
DMSO
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.
-
Further dilute the stock solution in saline to the desired final concentration for injection. The final DMSO concentration should be kept low to avoid toxicity.
-
Administer this compound via intraperitoneal (IP) injection. A typical dosage used in studies is 10 mg/kg body weight.[7]
-
The treatment regimen (e.g., frequency and duration) will depend on the specific experimental design. For the doxorubicin model, treatment can be initiated concurrently with or after the induction of cardiomyopathy.
Echocardiography for Cardiac Function Assessment
This protocol outlines the procedure for assessing cardiac function in mice using echocardiography.[8]
Materials:
-
High-resolution in vivo imaging system with an echocardiography probe (e.g., Vevo 2100)
-
Isoflurane anesthesia system
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Apply ultrasound gel to the chest area.
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate the ejection fraction (EF) and fractional shortening (FS) using the system's software.
Western Blot Analysis of PTEN and Akt Phosphorylation
This protocol details the analysis of protein expression and phosphorylation in heart tissue lysates.[9][10]
Materials:
-
Heart tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-PTEN, anti-p-PTEN, anti-Akt, anti-p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Homogenize heart tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Histological Analysis of Cardiac Fibrosis
This protocol describes the staining of heart tissue to visualize and quantify collagen deposition.[11]
Materials:
-
Heart tissue
-
10% neutral buffered formalin
-
Paraffin
-
Masson's trichrome stain kit
-
Microscope
Procedure:
-
Fix heart tissue in 10% neutral buffered formalin overnight.
-
Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
-
Cut 5 µm thick sections and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform Masson's trichrome staining according to the manufacturer's instructions. Collagen will be stained blue, nuclei black, and muscle/cytoplasm red.
-
Capture images of the stained sections using a microscope.
-
Quantify the fibrotic area (blue staining) as a percentage of the total tissue area using image analysis software (e.g., ImageJ).
Flow Cytometry for Cardiomyocyte Apoptosis
This protocol outlines the detection and quantification of apoptotic cardiomyocytes using Annexin V and Propidium Iodide (PI) staining.[3]
Materials:
-
Isolated cardiomyocytes
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Isolate cardiomyocytes from heart tissue using standard enzymatic digestion methods.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).
References
- 1. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Detection of apoptotic cells [bio-protocol.org]
- 4. bib.irb.hr:8443 [bib.irb.hr:8443]
- 5. PTEN signaling inhibitor VO-OHpic improves cardiac myocyte survival by mediating apoptosis resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Exercise Inhibits Doxorubicin-Induced Damage to Cardiac Vessels and Activation of Hippo/YAP-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LKB1IP promotes pathological cardiac hypertrophy by targeting PTEN/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Immunohistochemical characterization of myofibroblasts appearing in isoproterenol-induced rat myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VO-Ohpic Trihydrate in Autophagy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and highly selective small-molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3][4] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a key cascade involved in cell growth, proliferation, and survival. By inhibiting PTEN's lipid phosphatase activity, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the activation of Akt and its downstream effectors.[1][3] The study of this compound has revealed a complex and context-dependent role in the regulation of autophagy, making it a valuable tool for researchers in this field.
Mechanism of Action in Autophagy
The effect of this compound on autophagy is not uniform and appears to be dependent on the cellular context and specific signaling pathways activated. Current research points to at least two distinct mechanisms:
-
Inhibition of Autophagy via the PTEN/PRAS40 Pathway: In certain cell types, such as Tuberous Sclerosis Complex 2-deficient (TSC2-/-) murine embryonic fibroblasts (MEFs), this compound has been shown to suppress autophagy.[5][6] In this context, inhibition of PTEN by VO-Ohpic leads to a decrease in the phosphorylation of the proline-rich Akt substrate of 40 kDa (PRAS40).[5][6] This signaling cascade proceeds independently of the canonical mTOR pathway and results in the excessive inhibition of autophagy, which in turn suppresses cell proliferation.[5][6]
-
Induction of Mitophagy via the Nrf-2 Signaling Pathway: Conversely, in other models, this compound has been demonstrated to be protective by inducing mitophagy, a selective form of autophagy that clears damaged mitochondria. This protective effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[7] Activation of Nrf-2 by VO-Ohpic treatment promotes the expression of downstream targets that facilitate the removal of dysfunctional mitochondria, thereby reducing oxidative stress and preventing cell death.[7]
These dual roles highlight the intricate nature of autophagy regulation and position this compound as a versatile chemical probe to dissect these context-specific pathways.
Quantitative Data
The following tables summarize the key quantitative data from studies involving this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (PTEN) | 35 nM | Recombinant PTEN | [1][3][4] |
| IC₅₀ (PTEN) | 46 ± 10 nM | Recombinant PTEN | [2][4] |
| Kᵢc | 27 ± 6 nM | Recombinant PTEN | [2][4] |
| Kᵢᵤ | 45 ± 11 nM | Recombinant PTEN | [2][4] |
Table 2: Cellular Effects of this compound
| Cell Line | Concentration | Time | Effect | Reference |
| TSC2-/- MEFs | 1 µM | 48 h | Reduction in cell viability (P=0.005) | [5] |
| TSC2-/- MEFs | 1 µM | 72 h | Reduction in cell viability (P<0.001) | [5] |
| Hep3B | 0-5 µM | 120 h | Inhibition of cell viability | [8] |
| PLC/PRF/5 | 0-5 µM | 120 h | Inhibition of cell viability | [8] |
| NIH 3T3 & L1 | 75 nM | Not specified | Saturation of Akt phosphorylation | [1] |
Table 3: In Vivo Administration of this compound
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| Mice | 10 µg/kg | Intraperitoneal (i.p.) | Decreased myocardial infarct size | [2][4] |
Signaling Pathways and Experimental Workflows
Caption: VO-Ohpic inhibits PTEN, leading to Akt activation and PRAS40 phosphorylation, which suppresses autophagy.
Caption: VO-Ohpic promotes Nrf-2 nuclear translocation, inducing mitophagy gene expression and clearing damaged mitochondria.
Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Objective: To prepare and treat cells with this compound for subsequent analysis.
-
Materials:
-
TSC2-/- MEFs (or other cell line of interest)
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 mg/mL streptomycin[5]
-
This compound
-
DMSO
-
Tissue culture plates/flasks
-
CO₂ incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture TSC2-/- MEFs in the recommended complete medium in a CO₂ incubator.[5]
-
Prepare a stock solution of this compound in DMSO. For example, a 1 mM stock solution.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentration of this compound (e.g., 1 µM) by diluting the stock solution in fresh culture medium.[5]
-
Include a vehicle control group treated with an equivalent amount of DMSO.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.[5]
-
2. Western Blot Analysis of Autophagy Markers (LC3B)
-
Objective: To assess the effect of this compound on the levels of the autophagy marker LC3B.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Harvest cells by scraping into ice-cold PBS and centrifuge to obtain a cell pellet.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analyze the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.
-
3. Cell Viability Assay (CCK-8/MTS)
-
Objective: To quantify the effect of this compound on cell viability and proliferation.
-
Materials:
-
Cells treated with this compound in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
-
-
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and treat with various concentrations of this compound as described in Protocol 1.[5]
-
At the desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 reagent to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate the relative cell viability as a percentage of the vehicle-treated control.
-
4. In Vitro PTEN Phosphatase Activity Assay
-
Objective: To measure the inhibitory effect of this compound on PTEN phosphatase activity.
-
Materials:
-
Recombinant human PTEN
-
This compound
-
Assay buffer
-
Phosphatase substrate (e.g., PIP3 or a surrogate like OMFP)
-
Detection reagent (e.g., Malachite Green for phosphate detection)
-
-
Protocol:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add recombinant PTEN to each well.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the substrate (e.g., PIP3).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and measure the amount of free phosphate released using a detection reagent like Malachite Green.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percentage of PTEN inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always consult the relevant product datasheets and published literature for more detailed information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PTEN inhibitor VO-OHpic suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN inhibitor VO-OHpic suppresses TSC2- / - MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VO-Ohpic Trihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of VO-Ohpic trihydrate.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound varies across different solvents. It is highly soluble in DMSO, moderately soluble in Ethanol (with sonication), sparingly soluble in PBS (pH 7.2), and generally considered insoluble in water. For detailed quantitative data, please refer to Table 1.
Q2: I am having trouble dissolving this compound. What can I do?
A2: To aid dissolution, particularly in DMSO or ethanol, you can warm the solution to 37°C for 10-15 minutes and/or use an ultrasonic bath.[1] It is also recommended to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2][3]
Q3: How do I prepare a stock solution of this compound?
A3: A common method for preparing a stock solution is to dissolve this compound in high-quality, anhydrous DMSO. For a detailed step-by-step guide, please see the "Experimental Protocols" section below.
Q4: Can I prepare an aqueous solution of this compound?
A4: this compound is reported to be insoluble or only slightly soluble in water.[1] One source indicates a solubility of 1 mg/mL in PBS (pH 7.2). For most in vitro assays requiring an aqueous buffer, it is common practice to first dissolve the compound in DMSO to create a concentrated stock solution, which is then serially diluted in the aqueous buffer to the final desired concentration. Ensure the final DMSO concentration in your assay is low enough to not affect the biological system.
Stability & Storage
Q5: How should I store solid this compound?
A5: Solid this compound should be stored at -20°C under desiccating conditions.[4] When stored properly, the solid powder is stable for up to 3 years.
Q6: How should I store stock solutions of this compound?
A6: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. At -20°C, the solution is stable for approximately one month, while at -80°C, it can be stored for up to six months.[2] It is generally not recommended to store solutions for long periods; fresh preparations are ideal.[1]
Q7: Is this compound sensitive to light?
Q8: What is the stability of this compound at different pH values?
A8: There is limited public data on the stability of this compound across a range of pH values. As a vanadium complex, its stability could be influenced by pH. If your experimental conditions involve a wide pH range, it is advisable to perform a preliminary stability assessment. A general protocol for conducting a forced degradation study, which includes pH stress testing, is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| DMSO | ≥121.8 mg/mL | [1] |
| ≥50 mg/mL (120.42 mM) | [2] | |
| 72 mg/mL (173.41 mM) | [3] | |
| 83 mg/mL (199.9 mM) | [3] | |
| Soluble to 25 mM | [4] | |
| Ethanol | ≥45.8 mg/mL (with ultrasonic) | [1] |
| Insoluble | [3] | |
| Water | Insoluble | [1][3] |
| PBS (pH 7.2) | 1 mg/mL |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Additional Notes | Source |
| Solid Powder | -20°C | Up to 3 years | Store under desiccating conditions. | [3][4] |
| In DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [2] |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound. The molecular weight of this compound is approximately 415.2 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.152 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, you can warm the vial in a 37°C water bath for 10-15 minutes and/or place it in an ultrasonic bath for a few minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C or -80°C.
Protocol 2: General Method for Aqueous Solubility Assessment (96-Well Plate Format)
This protocol is adapted from a general method for high-throughput solubility screening.
-
Prepare a Concentrated Stock: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilution: In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 10 µL) to your aqueous buffer of choice (e.g., 190 µL of PBS at a specific pH). This will result in a lower final concentration (e.g., 500 µM) with a controlled percentage of DMSO (e.g., 5%).
-
Equilibration: Cover the plate and shake it at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Place the 96-well plate onto a filter plate designed for solubility assays and filter the solution into a clean collection plate. This separates the soluble fraction from any precipitate.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as UV/Vis spectroscopy or HPLC. Compare the measured concentration to a standard curve to determine the aqueous solubility.
Protocol 3: General Workflow for a Forced Degradation Study
A forced degradation study can help determine the intrinsic stability of this compound under various stress conditions.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions in parallel. Include a control sample protected from stress.
-
Acid/Base Hydrolysis: Dilute the stock solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Oxidation: Dilute the stock solution in an oxidative solution (e.g., 3% H₂O₂).
-
Thermal Stress: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose the solution to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with a UV or MS detector. This will allow you to quantify the remaining parent compound and detect the formation of any degradation products.
-
Data Evaluation: Compare the amount of degradation across the different stress conditions to identify the compound's liabilities.
Visualizations
Caption: PTEN Signaling Pathway Inhibition by this compound.
Caption: Workflow for Preparing a this compound Stock Solution.
Caption: General Workflow for a Forced Degradation Study.
References
Technical Support Center: Optimizing VO-Ohpic Trihydrate Concentration for Cell Culture
Welcome to the technical support center for VO-Ohpic trihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent PTEN inhibitor in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, reversible, non-competitive small-molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3][4] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway. By inhibiting PTEN's lipid phosphatase activity, this compound leads to the activation of downstream signaling pathways, including the phosphorylation of Akt, which plays a crucial role in cell survival, proliferation, and growth.[1][5]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is cell-type dependent. Based on published studies, a good starting point for most cell lines is in the low nanomolar to low micromolar range. For instance, in NIH 3T3 and L1 fibroblasts, increased Akt phosphorylation was observed starting at concentrations as low as 75 nM.[1] In studies with hepatocellular carcinoma cell lines like Hep3B, concentrations ranging from 0 to 5 µM have been used.[5] To determine the optimal concentration for your specific cell line and experimental goals, it is highly recommended to perform a dose-response experiment.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, with a solubility of over 10 mM.[1] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. To enhance solubility, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[1] Stock solutions can be stored at -20°C for several months.[1] For long-term storage of the powder, it is recommended to keep it at -20°C for up to 3 years.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on downstream signaling (e.g., p-Akt levels). | Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type. | Perform a dose-response experiment, testing a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration. |
| Incorrect Stock Solution Preparation: The compound may not have been fully dissolved, leading to a lower actual concentration. | Ensure the compound is fully dissolved in fresh DMSO. Warming and sonication can aid dissolution.[1] | |
| Cell Line Insensitivity: The cell line may have low or no PTEN expression, or the pathway may be regulated by other mechanisms. | Confirm PTEN expression in your cell line. Consider using a positive control cell line known to be responsive to PTEN inhibition. | |
| High levels of cell death or cytotoxicity observed. | Concentration Too High: The concentration of this compound may be in the cytotoxic range for your specific cell line. | Perform a cytotoxicity assay (e.g., MTT or CCK-8 assay) to determine the IC50 value and select a non-toxic working concentration. |
| Solvent Toxicity: High concentrations of the DMSO solvent may be toxic to the cells. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%). | |
| Inconsistent or variable results between experiments. | Stock Solution Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store protected from light. |
| Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols to ensure consistency between experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (PTEN inhibition) | 35 nM | Recombinant PTEN (cell-free assay) | [1][5] |
| IC50 (PTEN inhibition) | 46 ± 10 nM | Recombinant PTEN | [3][4][6] |
| Effective Concentration (Akt Phosphorylation) | 75 nM (saturation) | NIH 3T3 and L1 fibroblasts | [1] |
| Effective Concentration (Cell Viability/Proliferation Inhibition) | 0 - 5 µM | Hep3B, PLC/PRF/5 hepatocellular carcinoma cells | [5] |
| Effective Concentration (Restored Cell Viability) | 1 µM | TBHP-induced endplate chondrocytes | [7] |
Table 2: Solubility and Storage of this compound
| Parameter | Value | Solvent | Reference |
| Solubility | >10 mM | DMSO | [1] |
| Solubility | ≥ 50 mg/mL (~120 mM) | DMSO | [6] |
| Stock Solution Storage | Below -20°C for several months | DMSO | [1] |
| Powder Storage | -20°C for 3 years | - | [6] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use in cell culture.
Caption: this compound inhibits PTEN, leading to increased PIP3 levels and subsequent activation of the Akt signaling pathway.
Caption: A general experimental workflow for utilizing this compound in cell culture experiments.
Detailed Experimental Protocols
Protocol 1: Cell Proliferation Assay using BrdU Incorporation
This protocol is adapted from a study on hepatocellular carcinoma cells.[5]
-
Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5 µM) for 72 hours.
-
BrdU Labeling: 24 hours before the end of the treatment period, add Bromodeoxyuridine (BrdU) to each well according to the manufacturer's instructions.
-
Detection: At the end of the incubation, fix the cells and detect BrdU incorporation using a colorimetric immunoassay kit.
-
Analysis: Measure the absorbance at the appropriate wavelength. Express the results as the percentage of BrdU incorporation compared to the vehicle-treated control.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is a general method to assess the activation of the Akt pathway.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for a specified time (e.g., 30 minutes to 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
References
- 1. apexbt.com [apexbt.com]
- 2. scbt.com [scbt.com]
- 3. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VO-Ohpic Trihydrate Experiments
Welcome to the technical support center for VO-Ohpic trihydrate experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this potent PTEN inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable small molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3] Its primary mechanism of action is the specific inhibition of PTEN's lipid phosphatase activity, which leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This in turn activates downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the integrity and activity of this compound. For long-term storage, the solid powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The compound is shipped at room temperature, and short-term exposure to ambient temperatures is generally not detrimental to its stability.[4]
Q3: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations of ≥ 50 mg/mL.[2] It is important to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced in DMSO that has absorbed moisture.[1][2] The compound is also soluble in phosphate-buffered saline (PBS, pH 7.2) at approximately 1 mg/mL.[3] It is considered insoluble in water.[2] For in vivo studies, formulations may involve co-solvents like PEG300, Tween 80, and corn oil, in addition to DMSO.[1]
Troubleshooting Guide
Issue 1: Inconsistent or Weaker-Than-Expected Inhibition of PTEN Activity
Possible Cause 1: Suboptimal Compound Solubility
If this compound is not fully dissolved, its effective concentration in the assay will be lower than intended, leading to reduced PTEN inhibition.
-
Solution: Ensure the use of fresh, high-quality DMSO.[1][2] To aid dissolution, gently warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[6] Visually inspect the solution to confirm the absence of precipitates before adding it to your experimental system.
Possible Cause 2: Compound Degradation
Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation of the compound.
-
Solution: Aliquot stock solutions into single-use volumes and store them at the recommended temperatures (-80°C for up to 6 months).[2] Avoid repeated freezing and thawing.
Possible Cause 3: Discrepancies in IC50 Values
Reported IC50 values for this compound can vary depending on the assay conditions and the source of the compound. Some studies have reported weaker inhibition than initially described.[7]
-
Solution: It is advisable to perform a dose-response curve in your specific experimental system to determine the optimal concentration. IC50 values have been reported to be around 35-46 nM in cell-free assays.[1][2][8] However, cellular assays may require higher concentrations, with effects on Akt phosphorylation seen to saturate around 75 nM and experiments on cell lines using concentrations up to 5 µM.[4][6]
Possible Cause 4: Assay Interference
Components of your assay buffer could potentially interfere with the inhibitor.
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Solution: Review the composition of your assay buffer. For instance, the presence of reducing agents like DTT did not significantly affect VO-Ohpic's inhibitory action in one study, which can be a useful diagnostic point.[7]
Issue 2: Off-Target Effects or Unexpected Cellular Responses
Possible Cause 1: Cell Line-Dependent Responses
The cellular response to this compound can be highly dependent on the PTEN expression status of the cell line being used.[5]
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Solution: Characterize the basal PTEN expression levels in your cell lines. For example, cells with low PTEN expression (like Hep3B) have been shown to be more sensitive to the inhibitor, undergoing cellular senescence, while PTEN-negative cells (like SNU475) are largely unresponsive.[5][9]
Possible Cause 2: Activation of Multiple Signaling Pathways
While the primary target is PTEN, its inhibition can lead to the activation of multiple downstream pathways beyond Akt, such as the ERK1/2 pathway, which can contribute to the overall cellular phenotype.[5][9]
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Solution: When analyzing experimental outcomes, consider the broader signaling network. It is recommended to probe for the activation of multiple relevant pathways (e.g., by Western blotting for phosphorylated forms of Akt, mTOR, and ERK1/2) to get a comprehensive understanding of the inhibitor's effect.[5]
Possible Cause 3: Non-Specific Inhibition at High Concentrations
At higher concentrations, the selectivity of small molecule inhibitors can decrease. While VO-Ohpic is reported to be highly selective for PTEN over other phosphatases like PTPs at nanomolar concentrations, micromolar concentrations might lead to off-target effects.[7][8]
-
Solution: Use the lowest effective concentration determined from your dose-response studies to minimize the risk of off-target effects.
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 50 mg/mL (120.42 mM) | [2] |
| Solubility in PBS (pH 7.2) | 1 mg/mL | [3] |
| Solubility in Water | < 0.1 mg/mL (Insoluble) | [2] |
| Long-term Storage (Powder) | -20°C for 3 years | [2] |
| Stock Solution Storage | -80°C for 6 months | [2] |
Table 2: Reported IC50 Values for this compound
| Assay Type | Substrate | IC50 | Reference |
| Cell-free | PIP3 | 35 nM | [1][3] |
| Cell-free | OMFP | 46 ± 10 nM | [2][8] |
| Cell-based (example) | SHP1 Inhibition | 975 nM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Bring the vial of this compound powder and a bottle of anhydrous DMSO to room temperature.
-
Under sterile conditions, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, the solution can be gently vortexed and/or warmed at 37°C for 10 minutes.[6]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for up to 6 months.[2]
Protocol 2: In Vitro PTEN Inhibition Assay (OMFP-based)
This protocol is adapted from methodologies described in the literature.[8]
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Reagents:
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Recombinant PTEN enzyme
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Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 100 mM NaCl, 50% glycerol)
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This compound stock solution (in DMSO)
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3-O-methylfluorescein phosphate (OMFP) substrate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.
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In a 96-well plate, add the recombinant PTEN enzyme to each well.
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Add the diluted this compound solutions to the respective wells and pre-incubate for 10 minutes at room temperature. Include a DMSO-only control.
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Initiate the reaction by adding the OMFP substrate to each well.
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Measure the change in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
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Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
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Protocol 3: Western Blot Analysis of Akt Phosphorylation in Cultured Cells
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Cell Culture and Treatment:
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Protein Extraction:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
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Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
-
Visualizations
Caption: Signaling pathway of PTEN inhibition by this compound.
Caption: Troubleshooting workflow for weak this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Preventing degradation of VO-Ohpic trihydrate in solution
Technical Support Center: VO-Ohpic Trihydrate
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the handling and storage of this compound to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, selective, and reversible inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor.[1][2] It is a vanadyl (V⁴⁺) complex used extensively in research to study the PTEN signaling pathway by increasing PIP3 levels and activating downstream targets like Akt.[1][3][4] It is utilized in both in vitro cell-based assays and in vivo animal models.[3][5]
Q2: What is the best solvent for dissolving this compound?
A2: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][6] this compound is practically insoluble in water and ethanol alone.[3][6] It is critical to use fresh, newly opened DMSO, as hygroscopic (water-absorbing) DMSO can significantly decrease the compound's solubility.[3][6]
Q3: How do I prepare a stock solution?
A3: To prepare a stock solution, use fresh, anhydrous DMSO.[3][6] If the compound does not dissolve immediately, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[5][6] For detailed steps, refer to the "Experimental Protocols" section below.
Q4: How should I store the solid compound and my prepared solutions?
A4: Proper storage is crucial for maintaining the compound's integrity. Long-term storage of solutions is generally not recommended, and freshly prepared solutions are best.[5] Refer to the table below for specific storage guidelines.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Notes | Source(s) |
| DMSO | ≥121.8 mg/mL | Use of fresh, anhydrous DMSO is critical. | [5] |
| ≥ 50 mg/mL (120.42 mM) | Hygroscopic DMSO significantly impacts solubility. | [6] | |
| 72 - 83 mg/mL (173 - 200 mM) | Moisture-absorbing DMSO reduces solubility. | [3][7] | |
| Ethanol | ≥45.8 mg/mL | Requires sonication to dissolve. | [5] |
| Water | < 0.1 mg/mL (Insoluble) | [3][6] | |
| In Vivo Formulation | ≥ 2.5 mg/mL (6.02 mM) | Requires a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). | [6] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations | Source(s) |
| Powder (Solid) | -20°C | Up to 3 years | Store under desiccating conditions. | [1][6] |
| 4°C | Up to 2 years | [6] | ||
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [3][6] |
| -20°C | Up to 1 month | Use for short-term storage only. | [3][6] |
Troubleshooting Guides
Issue 1: My this compound powder won't fully dissolve in DMSO.
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Possible Cause 1: Low-Quality or Old DMSO. The DMSO may have absorbed atmospheric moisture, which significantly reduces the solubility of VO-Ohpic.[3][6]
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Solution: Always use fresh, high-purity, anhydrous DMSO from a newly opened bottle.
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-
Possible Cause 2: Insufficient Agitation. The compound may require energy to dissolve fully.
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Possible Cause 3: Concentration is too high. You may be exceeding the solubility limit.
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Solution: Re-calculate your desired concentration and ensure it is within the reported solubility limits (see Table 1).
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Issue 2: A precipitate has formed in my DMSO stock solution after storage.
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Possible Cause 1: Temperature Fluctuation / Freeze-Thaw Cycles. Repeatedly moving the stock solution from the freezer to room temperature can cause the compound to fall out of solution.
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Solution: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[6] If precipitate is observed, try gently warming and sonicating the vial before use to redissolve it.
-
-
Possible Cause 2: Water Contamination. Condensation or use of non-anhydrous DMSO may have introduced water, causing the hydrophobic compound to precipitate.
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Solution: Ensure vials are sealed tightly and allowed to reach room temperature before opening to prevent condensation. Use only fresh, anhydrous DMSO for preparation.
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Issue 3: My solution has changed color or my experimental results show reduced activity.
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Possible Cause: Compound Degradation. Although VO-Ohpic forms a stable complex, vanadyl compounds can be susceptible to oxidation (from V⁴⁺ to V⁵⁺) or hydrolysis over time, especially with prolonged storage in solution, exposure to light, or contaminants.
Troubleshooting Workflow
References
- 1. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Navigating the Nuances of VO-Ohpic Trihydrate: A Guide to Potential Off-Target Effects
For Immediate Release
A new technical support center has been launched to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and clear visualizations of affected signaling pathways to ensure the precision and accuracy of experimental outcomes.
This compound is a valuable tool for studying the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival.[1][2] While it is known for its high potency and selectivity for PTEN, with an IC50 in the low nanomolar range, researchers must consider its potential interactions with other cellular targets to avoid misinterpretation of experimental results.[1][2] This technical support center aims to provide the necessary resources to identify and address these off-target effects.
Understanding the Specificity of this compound
This compound's primary mechanism of action is the inhibition of PTEN's lipid phosphatase activity, leading to the activation of downstream signaling pathways.[1][2] However, like many small molecule inhibitors, it is not absolutely specific. The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target, PTEN, and other related phosphatases.
| Target | IC50 (nM) | Notes |
| PTEN | 35 - 46 | Primary target; potent inhibition.[1][2] |
| SHP-1 | 975 | Significantly less potent inhibition compared to PTEN.[3] |
| PTPs (general) | High µM range | Generally low potency against protein tyrosine phosphatases.[4] |
| CBPs | µM range | Micromolar range inhibition. |
| SopB | High nM range | High nanomolar range inhibition. |
This table is compiled from multiple sources and further in-house validation is recommended.
Key Signaling Pathways to Monitor
The primary on-target effect of this compound is the activation of the PI3K/Akt/mTOR pathway. However, researchers should also be aware of its potential influence on other signaling cascades, such as the ERK1/2 pathway.[5]
PI3K/Akt/mTOR Signaling Pathway
Inhibition of PTEN by this compound leads to an accumulation of PIP3, which in turn activates Akt and its downstream effector mTOR. This pathway is a central regulator of cell growth and proliferation.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on PTEN.
Potential Cross-talk with the ERK1/2 Pathway
Some studies have observed an activation of the ERK1/2 pathway following treatment with this compound.[5] The exact mechanism of this cross-talk is still under investigation, but it is a critical consideration for researchers studying pathways regulated by ERK signaling.
Caption: Potential influence of this compound on the ERK1/2 signaling pathway.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: I'm observing effects in my PTEN-null cell line after treating with this compound. What could be the cause?
A1: This is a classic indicator of an off-target effect. Since PTEN is absent, any observed cellular changes are likely due to the inhibitor acting on other proteins.
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Troubleshooting Steps:
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Confirm PTEN status: First, re-verify the PTEN status of your cell line using Western blot or genomic sequencing.
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Perform a dose-response curve: Determine the lowest effective concentration of this compound that produces the on-target phenotype in a PTEN-positive control cell line. Use this concentration for your experiments to minimize off-target effects.
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Investigate known off-targets: Consider if the observed phenotype could be explained by inhibition of known off-targets like SHP-1 or other phosphatases (see table above).
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Utilize a structurally different PTEN inhibitor: As a control, use another PTEN inhibitor with a different chemical scaffold to see if it recapitulates the same phenotype. If it doesn't, the effect is more likely to be an off-target effect of this compound.
-
Q2: My results are not consistent across different experimental batches. What should I check?
A2: Inconsistent results can stem from various factors related to compound handling and experimental setup.
-
Troubleshooting Steps:
-
Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions. Ensure it is stored correctly, protected from light, and that stock solutions are not subjected to frequent freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all influence cellular signaling and the response to inhibitors. Standardize these parameters across all experiments.
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Assay Timing: The kinetics of PTEN inhibition and downstream signaling can vary. Perform a time-course experiment to determine the optimal incubation time for observing your desired endpoint.
-
Q3: How can I proactively assess the off-target profile of this compound in my specific experimental system?
A3: Several advanced techniques can provide a broader view of the inhibitor's interactions within the cell.
-
Recommended Experimental Protocols:
-
Kinase Profiling: Submit this compound to a commercial kinase profiling service. This will screen the compound against a large panel of kinases to identify any potential off-target kinase inhibition.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. A shift in the thermal stability of a protein upon ligand binding indicates a direct interaction. This can be used to confirm PTEN engagement and identify novel off-targets.
-
Experimental Protocols
In Vitro Phosphatase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against PTEN or other phosphatases.
Materials:
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Recombinant human PTEN (or other phosphatase of interest)
-
This compound stock solution (in DMSO)
-
Phosphatase substrate (e.g., PIP3 for PTEN, pNPP for general phosphatases)
-
Assay buffer (specific to the phosphatase)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Include a DMSO-only control.
-
Add the diluted inhibitor or control to the wells of the 96-well plate.
-
Add the recombinant phosphatase to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the substrate to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the product formation using a plate reader (e.g., absorbance at 405 nm for pNPP, or a fluorescence-based readout for PIP3 assays).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Caption: A simplified workflow for an in vitro phosphatase assay.
By providing these comprehensive resources, the new technical support center empowers researchers to confidently utilize this compound, ensuring that their findings are both robust and accurately interpreted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with VO-Ohpic trihydrate
Welcome to the technical support center for VO-Ohpic trihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this potent PTEN inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), a crucial tumor suppressor.[1][2][3][4] By inhibiting PTEN's lipid phosphatase activity, this compound leads to the activation of the PI3K/Akt/mTOR signaling pathway.[1][2] This activation results in downstream effects such as increased phosphorylation of Akt and the subsequent reduction of the transcriptional activity of targets like FoxO3a.[1][4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO.[1][4] It is recommended to use fresh, moisture-free DMSO for preparing stock solutions, as absorbed moisture can reduce solubility.[1] For long-term storage, stock solutions should be kept at -20°C for up to one month or at -80°C for up to six months.[2] The solid compound should be stored under desiccating conditions.[5]
Q3: Is the inhibitory effect of this compound on PTEN reversible?
A3: Yes, this compound is a reversible inhibitor of PTEN.[5][6][7]
Troubleshooting Guide
Unexpected Result 1: Reduced or No Inhibition of PTEN Activity
Q: I am not observing the expected level of PTEN inhibition with this compound. My IC50 value is in the micromolar range, while the literature suggests it should be in the nanomolar range. What could be the cause?
A: This discrepancy can arise from several factors. One study reported a weaker inhibition of PTEN (IC50 of 6.74 µM) compared to the more commonly cited nanomolar concentrations (35-46 nM).[1][2][8]
Possible Causes and Solutions:
-
Compound Quality and Source: The purity and source of the this compound can significantly impact its activity.[8] Ensure you are using a high-purity compound from a reputable supplier.
-
Solvent Quality: As mentioned in the FAQs, moisture-absorbing DMSO can reduce the solubility and effectiveness of the compound.[1] Always use fresh, anhydrous DMSO to prepare your stock solutions. To aid dissolution, you can warm the tube at 37°C for 10 minutes or use an ultrasonic bath.[4]
-
Experimental Conditions: The presence of reducing agents like DTT has been shown to affect the activity of some vanadium-based inhibitors, although this was not observed with VO-Ohpic in one study.[8] Review your assay buffer components to ensure they are not interfering with the inhibitor.
-
Pre-incubation: While pre-incubation of the enzyme with the inhibitor had little to no effect in one report, it is a standard practice that could be optimized in your specific assay.[6][8]
Unexpected Result 2: Cell Line-Dependent Variability in Response
Q: I am seeing variable effects of this compound on cell viability and proliferation across different cell lines. Why is this happening?
A: The cellular response to this compound is highly dependent on the PTEN expression status of the cell line.[1][9]
Key Considerations:
-
PTEN Expression Levels: The effects of this compound are most pronounced in cells with low or heterozygous PTEN expression. For instance, it has been shown to inhibit cell viability and induce senescence in Hep3B cells (low PTEN expression) but has a lesser effect on PLC/PRF/5 cells (high PTEN expression) and no effect in PTEN-negative SNU475 cells.[1][9]
-
Basal Pathway Activation: Cell lines with pre-existing alterations in the PI3K/Akt/mTOR pathway may respond differently to PTEN inhibition.
-
Experimental Workflow:
Unexpected Result 3: No Change in Downstream Akt Phosphorylation
Q: I have treated my cells with this compound, but I am not observing an increase in Akt phosphorylation at Ser473 and Thr308. What should I check?
A: An increase in Akt phosphorylation is a direct downstream consequence of PTEN inhibition by this compound.[1][4] If this is not observed, consider the following:
Troubleshooting Steps:
-
Confirm PTEN Expression: As detailed above, the compound has minimal to no effect in PTEN-negative cells.[9] Confirm that your cell line expresses functional PTEN.
-
Concentration and Incubation Time: In NIH 3T3 and L1 fibroblasts, a dose-dependent increase in Akt phosphorylation was observed, reaching saturation at 75 nM.[4] Ensure you are using an appropriate concentration and incubation time for your cell type. A typical concentration range for in vitro studies is up to 5 µM, with incubation times around 72 hours for proliferation assays.[1]
-
Lysis Buffer and Phosphatase Inhibitors: When preparing cell lysates for Western blotting, it is critical to use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins like Akt.
-
Antibody Quality: Verify the quality and specificity of your phospho-Akt antibodies.
Data and Protocols
Summary of In Vitro Efficacy
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (PTEN Inhibition) | 35 nM | Recombinant PTEN (PIP3-based assay) | [1] |
| IC50 (PTEN Inhibition) | 46 ± 10 nM | Recombinant PTEN | [2] |
| Kic (Inhibition Constant) | 27 ± 6 nM | Recombinant PTEN | [6] |
| Kiu (Inhibition Constant) | 45 ± 11 nM | Recombinant PTEN | [6] |
| Akt Phosphorylation Saturation | 75 nM | NIH 3T3 and L1 fibroblasts | [4] |
| Cell Proliferation Inhibition | 0 - 5 µM (Dose-dependent) | Hep3B, PLC/PRF/5 | [1] |
Protocol: In Vitro Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from studies investigating the effect of this compound on hepatocellular carcinoma cell lines.[1]
-
Cell Seeding: Plate 3 x 10³ cells per well in a 96-well plate.
-
Treatment: Culture cells with varying concentrations of this compound (e.g., 0-5 µM) for a total of 72 hours.
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the culture medium 24 hours before the end of the treatment period.
-
Detection: At the 72-hour mark, fix the cells and determine the amount of BrdU incorporation using a colorimetric immunoassay according to the manufacturer's instructions.
-
Analysis: Express the results as the percentage inhibition of BrdU incorporation compared to the vehicle-treated control.
Protocol: In Vivo Tumor Growth Inhibition Study
This is a general protocol based on a study using nude mice with Hep3B cell xenografts.[1][9]
-
Animal Model: Use male nude athymic mice.
-
Tumor Implantation: Subcutaneously inject Hep3B cells to establish xenograft tumors.
-
Treatment: Once tumors are established, administer this compound via intraperitoneal (i.p.) injection. A dosage of 10 mg/kg has been used.[1]
-
Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting for p-Akt levels or immunohistochemistry for proliferation markers (e.g., Ki-67).[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of VO-Ohpic Trihydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving VO-Ohpic trihydrate for in vivo studies. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experimental outcomes.
Solubility Data
This compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Notes |
| Water | Insoluble (<0.1 mg/mL)[1] | Not suitable as a primary solvent for in vivo administration. |
| DMSO | ≥50 mg/mL (120.42 mM)[1], ≥121.8 mg/mL[2], 72 mg/mL (173.41 mM)[3] | A common solvent for creating stock solutions. Use freshly opened DMSO as it is hygroscopic.[1] |
| Ethanol | ≥45.8 mg/mL (with ultrasonic)[2] | Can be used, especially with sonication to aid dissolution. |
Experimental Protocols for In Vivo Administration
Below are two established protocols for preparing this compound for intraperitoneal (i.p.) injection in mice. It is recommended to prepare these formulations fresh on the day of use.[1]
Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation
This protocol utilizes a co-solvent system to achieve a clear solution suitable for injection.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, create a 25 mg/mL stock solution.
-
Sequentially add the solvents. For a 1 mL final working solution, follow these steps:
-
Add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
To this mixture, add 50 µL of Tween-80 and mix until uniform.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
-
Ensure complete dissolution. The final solution should be clear. If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
This formulation results in a solution with a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of ≥ 2.5 mg/mL (6.02 mM).[1]
Protocol 2: DMSO and SBE-β-CD in Saline Formulation
This protocol uses a cyclodextrin-based vehicle to enhance the solubility of the compound.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This solution can be stored at 4°C for up to one week.[1]
-
Prepare a stock solution of this compound in DMSO. For instance, a 25 mg/mL stock solution.
-
Combine the solutions. To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly.
-
Verify clarity. The final solution should be clear.
This method yields a solution containing 10% DMSO and 90% (20% SBE-β-CD in Saline), with a this compound concentration of ≥ 2.5 mg/mL (6.02 mM).[1]
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the preparation of this compound for in vivo studies.
Q1: My this compound is not dissolving completely. What should I do?
A1:
-
Increase Sonication/Warming: For compounds that are difficult to dissolve, warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath can help.[2]
-
Check Solvent Quality: Ensure you are using high-purity, fresh solvents. DMSO is hygroscopic, and absorbed water can reduce its solubilizing capacity.[1][3]
-
Verify Compound Integrity: Ensure the compound has been stored correctly at -20°C under desiccating conditions to prevent degradation.[4]
Q2: I observe precipitation in my formulation after adding saline. How can I prevent this?
A2:
-
Order of Addition: Always follow the specified order of solvent addition in the protocols. Adding the aqueous component (saline) last is crucial.
-
Thorough Mixing: Ensure the compound is fully dissolved in the organic solvents (DMSO, PEG300) before adding the saline.
-
Consider an Alternative Formulation: If precipitation persists, the SBE-β-CD formulation (Protocol 2) may offer better stability for your specific concentration. Cyclodextrins are known to enhance the aqueous solubility of poorly soluble drugs by forming inclusion complexes.[5]
Q3: Are the recommended solvent concentrations safe for my animals?
A3:
-
DMSO: While widely used, DMSO can have toxic effects, especially at higher concentrations.[6] It is recommended to keep the final DMSO concentration in the working solution as low as possible, ideally below 2% if the animals are weak.[1] The protocols provided result in a 10% DMSO concentration, which has been used in published studies. However, it is always advisable to include a vehicle-only control group in your experiment to assess any solvent-related toxicity.[6]
-
PEG300 and Tween-80: These are common excipients in parenteral formulations. However, high doses of PEG can cause local tissue irritation at the injection site.[7] Tween-80 has been linked to hypersensitivity reactions in some cases, particularly at high concentrations.[8] The concentrations in Protocol 1 are generally considered safe for preclinical studies.
Q4: Can I store the prepared this compound solution for later use?
A4: It is strongly recommended to prepare the solution fresh on the day of the experiment.[1] Long-term storage of the final formulation is not advised as the compound's stability in the mixed-solvent system is not well-characterized, and precipitation may occur over time. Stock solutions in pure DMSO can be stored at -20°C for several months.[2]
Q5: What is the typical dosage of this compound used in mice?
A5: Published studies have used dosages of 10 µg/kg administered via intraperitoneal (i.p.) injection in mouse models of ischemia-reperfusion.[2][9] Another study on tumor xenografts in mice used a higher dose of 10 mg/kg, also administered i.p.[3][10] The optimal dose will depend on the specific animal model and the intended therapeutic effect.
Visualizations
Experimental Workflow for In Vivo Formulation
Caption: Workflow for preparing this compound solutions for in vivo studies.
PTEN/Akt Signaling Pathway Inhibition by VO-Ohpic
Caption: this compound inhibits PTEN, leading to increased Akt signaling.
References
- 1. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pediatric Safety of Polysorbates in Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting VO-Ohpic trihydrate delivery in animal models
This guide provides troubleshooting advice and frequently asked questions for researchers using VO-Ohpic trihydrate in animal models.
Frequently Asked Questions (FAQs)
1. General Information
-
Q: What is this compound? A: this compound is a potent, selective, and reversible small-molecule inhibitor of the enzyme PTEN (phosphatase and tensin homolog).[1][2][3] It has demonstrated activity both in cell culture (in vitro) and in animal models (in vivo).[2][4]
-
Q: What is the primary mechanism of action? A: this compound inhibits PTEN, a phosphatase that counteracts the activity of phosphoinositide 3-kinases (PI3K).[2] By inhibiting PTEN, the compound allows for the accumulation of phosphatidylinositol 3,4,5-triphosphate (PIP3), leading to the activation of downstream signaling proteins like Akt.[2][4] This pathway is crucial for regulating cell growth, proliferation, and survival.[1]
2. Formulation and Solubility
-
Q: How do I dissolve this compound? A: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol but is generally considered insoluble in water.[5][6] For in vivo experiments, a common method is to first create a concentrated stock solution in DMSO and then dilute it with other co-solvents and an aqueous buffer like saline.[5][7]
-
Q: My prepared solution is cloudy or has precipitated. What should I do? A: Cloudiness or precipitation indicates that the compound has fallen out of solution. This can happen if the proportion of aqueous buffer is too high for the initial DMSO concentration. To resolve this, try warming the tube to 37°C and using an ultrasonic bath to aid dissolution.[6] For future preparations, ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[4][5] Always add co-solvents like PEG300 or Tween-80 before the final addition of saline, and add the aqueous component slowly while mixing.
-
Q: What is a recommended vehicle for intraperitoneal (i.p.) injection in mice? A: A multi-component vehicle is often required. One published method involves first dissolving this compound in DMSO, then diluting this stock in a solution containing 25% ethanol.[7] Another detailed formulation involves creating a stock in DMSO, mixing it with PEG300, then adding Tween-80, and finally bringing it to the final volume with saline.[5] It is critical to prepare the working solution fresh on the day of use.[5]
3. Dosing and Administration
-
Q: What is the correct dosage for my animal model? There seem to be conflicting reports. A: Published studies show a wide range of effective doses, from 10 µg/kg to 10 mg/kg, depending on the animal model and disease context.[5][8] This discrepancy is significant and highlights the need for careful dose-response studies for your specific model. The 10 mg/kg dose has been used in cancer xenograft models[7][8], while the 10 µg/kg dose was effective in a myocardial ischemia-reperfusion model.[5][6] The optimal dose must be determined empirically for your experimental conditions.
-
Q: How frequently should the compound be administered? A: Administration frequency depends on the experimental design and model. In a hepatocellular carcinoma xenograft model, daily injections (6 days a week) were performed.[7] For acute models, such as cardiac arrest, a single dose was administered 30 minutes prior to the event.[4]
4. Troubleshooting Experimental Results
-
Q: I am not observing the expected biological effect. What could be wrong? A: Several factors could be at play:
-
Suboptimal Dosing: The dose may be too low for your specific model. Consider performing a dose-escalation study.
-
Formulation Issues: The compound may be precipitating in the vehicle or at the injection site, leading to poor bioavailability. Ensure your formulation is clear and homogenous.
-
PTEN Expression Levels: The effect of a PTEN inhibitor can depend on the basal expression level of PTEN in the target tissue or cells.[4][9] Tissues with very low or no PTEN expression may not respond.[4]
-
Compound Stability: Ensure that working solutions are prepared fresh for each use, as the compound's stability in aqueous solution may be limited.
-
-
Q: My in vitro results show increased pro-survival signaling (p-Akt), but in vivo, the compound is inhibiting tumor growth. Isn't this contradictory? A: This is a known paradoxical effect. While acute PTEN inhibition activates pro-survival pathways like Akt and ERK, prolonged over-activation of these pathways can trigger cellular senescence and a G2/M cell cycle arrest, ultimately leading to an anti-proliferative effect.[7][9] This has been observed in hepatocellular carcinoma models where this compound treatment suppressed tumor growth.[7][9]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Notes |
|---|---|---|
| DMSO | ≥ 50 mg/mL to >121.8 mg/mL[5][6] | Hygroscopic DMSO can reduce solubility; use fresh, anhydrous stock.[4][5] |
| Ethanol | ≥45.8 mg/mL[6] | Requires sonication to achieve higher concentrations.[6] |
| Water | < 0.1 mg/mL (Insoluble)[5] | Not recommended as a primary solvent. |
Table 2: Examples of In Vivo Dosing in Mouse Models
| Dosage | Administration Route | Animal Model | Reported Outcome | Reference |
|---|---|---|---|---|
| 10 mg/kg | Intraperitoneal (i.p.), daily | Hepatocellular Carcinoma Xenograft | Significantly inhibited tumor growth. | [7][8] |
| 10 µg/kg | Intraperitoneal (i.p.), single dose | Myocardial Ischemia-Reperfusion | Decreased myocardial infarct size. |[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is adapted from a formulation method provided by chemical suppliers and is intended for delivering a hydrophobic compound in a system suitable for in vivo use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in pure, anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved. Gentle warming (37°C) or brief sonication can assist.[6]
-
Add Co-Solvent 1: In a new sterile tube, add the required volume of the DMSO stock solution. To this, add PEG300. A common ratio is 1 part DMSO stock to 4 parts PEG300. Mix thoroughly until the solution is homogenous.
-
Add Surfactant: Add Tween-80 to the mixture. A typical ratio is 0.5 parts Tween-80. Mix again until the solution is clear and homogenous.
-
Final Dilution: Slowly add sterile saline to the mixture to reach the final desired volume and concentration. A common final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
Final Check: The final working solution should be clear. If any precipitation occurs, the formulation may need to be adjusted (e.g., by reducing the final concentration or the proportion of saline).
-
Administration: Use the working solution immediately after preparation.[5] Do not store the final aqueous formulation.
Visual Guides and Workflows
Caption: Mechanism of action for this compound via PTEN inhibition.
Caption: Troubleshooting workflow for this compound formulation.
Caption: A typical experimental workflow for an in vivo study.
References
- 1. scbt.com [scbt.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. tandfonline.com [tandfonline.com]
Minimizing toxicity of VO-Ohpic trihydrate in cell lines
Technical Support Center: VO-Ohpic Trihydrate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of this compound, a potent PTEN inhibitor. The information herein is designed to help users manage its cytotoxic effects and optimize its application in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of PTEN (phosphatase and tensin homolog).[1][2][3][4] Its chemical formula is C12H9N2O8V·3H2O.[1] The primary mechanism of action is the inhibition of PTEN's lipid phosphatase activity, which leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, activates downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][5]
Q2: What are the common applications of this compound in cell-based research?
A2: this compound is primarily used to study the roles of the PTEN/Akt signaling pathway in various cellular processes. In cancer research, it is investigated for its potential to induce senescence and inhibit the growth of tumors with low PTEN expression.[5] It has also been explored in the context of wound healing and as a potential anti-diabetic agent due to its ability to enhance glucose uptake in adipocytes.[1]
Q3: Is this compound cytotoxic?
A3: The cytotoxicity of this compound is highly context-dependent, particularly on the PTEN status of the cell line.[1][5] In some cancer cell lines, especially those with low but not absent PTEN expression, it inhibits cell viability and proliferation, which is the desired therapeutic effect.[1][5] However, in normal cells or in applications where cell death is not the goal, these cytotoxic effects need to be carefully managed. Some vanadium compounds are known to induce cytotoxicity through the generation of Reactive Oxygen Species (ROS).[6][7]
Q4: How does the PTEN expression level of a cell line influence the effects of this compound?
A4: The PTEN expression level is a critical determinant of a cell line's response to this compound.
-
Low PTEN expression: In cell lines with reduced PTEN expression, such as the Hep3B hepatocellular carcinoma line, this compound can inhibit cell viability and induce senescence.[1][5]
-
High PTEN expression: The inhibitory effects are less pronounced in cells with high PTEN expression, like the PLC/PRF/5 cell line.[1][5]
-
PTEN-negative: In cells that are completely deficient in PTEN (PTEN-null), such as the SNU475 cell line, this compound has been observed to have no effect on cell viability.[1][5]
Troubleshooting Guide
Issue 1: Higher-than-expected cytotoxicity in my target cell line.
-
Possible Cause 1: High concentration of this compound.
-
Possible Cause 2: Off-target effects or cell line sensitivity.
-
Solution: Reduce the incubation time with the compound. If long-term effects are being studied, consider intermittent dosing schedules.
-
-
Possible Cause 3: Oxidative stress.
-
Solution: Measure ROS levels in your cells. Co-treatment with an antioxidant may help to mitigate ROS-induced toxicity, although this may also interfere with the intended effects of the compound in some contexts.[6]
-
Issue 2: Inconsistent or no observable effect of this compound.
-
Possible Cause 1: Incorrect PTEN status of the cell line.
-
Possible Cause 2: Degradation of the compound.
-
Possible Cause 3: Insufficient incubation time.
-
Solution: The effects of this compound on downstream signaling pathways can be time-dependent. Conduct a time-course experiment to identify the optimal treatment duration.
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 (PTEN) | 35 nM | Recombinant PTEN (PIP3-based assay) | [1] |
| IC50 (PTEN) | 46 ± 10 nM | Recombinant PTEN | [2] |
| Kic (inhibition constant) | 27 ± 6 nM | Recombinant PTEN | [2] |
| Kiu (inhibition constant) | 45 ± 11 nM | Recombinant PTEN | [2] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Concentration Range | Observed Effect | Reference |
| Hep3B (low PTEN) | 0-5 µM | Inhibition of cell viability and proliferation, induction of senescence | [1][5] |
| PLC/PRF/5 (high PTEN) | 0-5 µM | Lesser inhibition of cell viability and proliferation compared to Hep3B | [1][5] |
| SNU475 (PTEN-negative) | 0-5 µM | No effect on cell viability | [1][5] |
| NIH 3T3 and L1 fibroblasts | 75 nM | Saturation of Akt phosphorylation | [4] |
| Human Nucleus Pulposus (NP) cells | 30 µM | Optimal viability for studying protective effects against degeneration | [8] |
Experimental Protocols
1. Cell Viability Assay (BrdU Incorporation)
This protocol is adapted from studies on hepatocellular carcinoma cell lines.[1]
-
Cell Seeding: Seed 3x10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the wells 24 hours before the end of the treatment period.
-
Detection: At the end of the incubation, fix the cells and detect BrdU incorporation using a colorimetric immunoassay according to the manufacturer's instructions.
-
Analysis: Express the results as the percentage of inhibition of BrdU incorporation compared to the vehicle-treated control.
2. Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the activation of the Akt/mTOR pathway.[5]
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. apexbt.com [apexbt.com]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
Validation & Comparative
Validating the Inhibitory Effect of VO-Ohpic Trihydrate on PTEN: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VO-Ohpic trihydrate's performance as a PTEN (Phosphatase and Tensin Homolog) inhibitor against other commonly used alternatives. The information presented is supported by experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
This compound is a potent, cell-permeable inhibitor of the tumor suppressor PTEN, a critical negative regulator of the PI3K/Akt signaling pathway. This guide details the experimental validation of its inhibitory effects and compares its performance with other known PTEN inhibitors, SF1670 and bpV(HOpic). The data indicates that while all three are potent inhibitors, they exhibit different potency and selectivity profiles.
Data Presentation: Comparison of PTEN Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives.
| Inhibitor | Target | IC50 (nM) | Selectivity (IC50 in nM) | Mechanism of Action |
| This compound | PTEN | 35 - 46[1][2][3] | SopB (588), MTM (4030), PTPβ (57500), SAC (>10000)[1] | Noncompetitive[3] |
| SF1670 | PTEN | 2000 | CD45 (200)[4] | Not specified |
| bpV(HOpic) | PTEN | 14[5] | PTP-β (~4900), PTP-1B (~25200)[5] | Not specified |
Signaling Pathway and Experimental Workflow
To visually represent the context of PTEN inhibition and the process of its validation, the following diagrams are provided.
References
Alternative methods to confirm PTEN inhibition
A Comprehensive Guide to Alternative Methods for Confirming PTEN Inhibition
For researchers and drug development professionals investigating the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog), confirming its inhibition is a critical step in understanding its role in cellular signaling and in the development of novel therapeutics. While direct measurement of PTEN's lipid phosphatase activity is a primary method, a variety of alternative and complementary techniques can provide a more comprehensive picture of PTEN inhibition within a cellular context. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols.
Comparison of Key Methods
The selection of an appropriate assay for confirming PTEN inhibition depends on various factors, including the experimental context (in vitro vs. cellular), the specific question being addressed, and available resources. Below is a summary of commonly used methods, highlighting their principles, advantages, and limitations.
| Method | Principle | Throughput | Cost | Key Advantages | Key Limitations |
| Biochemical Assays | |||||
| In Vitro Phosphatase Assay (e.g., Malachite Green) | Measures the release of free phosphate from a PIP3 substrate by purified or immunoprecipitated PTEN. | Low to Medium | Low to Medium | Direct measurement of enzymatic activity; allows for kinetic studies. | Requires purified active enzyme; may not reflect cellular activity due to post-translational modifications and protein-protein interactions.[1][2] |
| ELISA-based PTEN Activity Assay | A competitive ELISA that detects the product of the PTEN reaction (PIP2). | Medium to High | Medium | High sensitivity; non-radioactive; amenable to higher throughput than traditional phosphatase assays. | Indirectly measures enzyme activity; may be subject to interference from sample components. |
| Cellular Assays | |||||
| Western Blot for p-AKT (Ser473/Thr308) | Measures the phosphorylation level of AKT, a key downstream target of the PI3K pathway, which is negatively regulated by PTEN. | Low | Medium | Reflects the downstream signaling consequences of PTEN inhibition in a cellular context; widely used and established technique.[3][4][5] | Semi-quantitative; can be influenced by other pathways that regulate AKT phosphorylation.[6] |
| Immunofluorescence for PIP3 Levels | Visualizes and quantifies the levels of PIP3 at the plasma membrane, which accumulate upon PTEN inhibition. | Low to Medium | Medium | Provides spatial information on signaling events within the cell; can be used for single-cell analysis. | Quantification can be challenging; antibody specificity is crucial. |
| Cell Proliferation and Apoptosis Assays | Measures changes in cell number or the induction of programmed cell death as a functional outcome of PTEN inhibition and subsequent AKT activation. | High | Low | Provides a functional readout of PTEN inhibition's biological effect; suitable for high-throughput screening.[7] | Indirect measure; can be affected by off-target effects of inhibitors. |
| Multiplex Immunofluorescence | Simultaneously detects and quantifies multiple markers of the PI3K pathway (e.g., PTEN, p-S6) at the single-cell level in tissue samples. | Low | High | Provides a comprehensive view of pathway activation and cellular heterogeneity within a tissue context. | Technically complex; requires specialized equipment and expertise. |
Signaling Pathway and Experimental Workflows
To visually represent the intricate relationships in PTEN signaling and the process of confirming its inhibition, the following diagrams are provided in the DOT language for use with Graphviz.
PTEN Signaling Pathway
This diagram illustrates the central role of PTEN in the PI3K/AKT/mTOR signaling cascade. PTEN acts as a critical negative regulator by dephosphorylating PIP3 to PIP2, thereby inhibiting downstream signaling that promotes cell growth, proliferation, and survival.
References
- 1. Catalysis by the Tumor-Suppressor Enzymes PTEN and PTEN-L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A PTEN translational isoform has PTEN-like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations in PTEN Insufficient to Predict Sensitivity to Drugs Targeting PI3K/mTOR Pathway - The ASCO Post [ascopost.com]
- 7. A high-throughput screen with isogenic PTEN+/+ and PTEN-/- cells identifies CID1340132 as a novel compound that induces apoptosis in PTEN and PIK3CA mutant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: VO-Ohpic Trihydrate vs. siRNA Knockdown for PTEN Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Methods for Targeting the PTEN Pathway.
This guide provides a detailed comparison of two widely used methods for inhibiting the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog): the small molecule inhibitor VO-Ohpic trihydrate and siRNA-mediated gene knockdown. Both techniques are pivotal in studying the PI3K/Akt signaling pathway, which is crucial in cell growth, proliferation, and survival. This document offers a comprehensive overview of their efficacy, mechanisms of action, and experimental protocols, supported by available data to aid researchers in selecting the most appropriate method for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | siRNA Knockdown of PTEN |
| Mechanism of Action | Reversible, non-competitive inhibitor of PTEN's lipid phosphatase activity.[1][2] | Post-transcriptional gene silencing by degrading PTEN mRNA. |
| Target | PTEN protein activity. | PTEN mRNA, leading to reduced protein expression.[3] |
| Mode of Delivery | Direct addition to cell culture media or in vivo administration.[4] | Transfection into cells using lipid-based reagents or other methods. |
| Onset of Action | Rapid, directly inhibits existing PTEN protein. | Slower, requires time for mRNA and protein degradation (typically 24-72 hours). |
| Duration of Effect | Dependent on compound stability and metabolism. The inhibitory effect is reversible.[1][2] | Can be transient or stable depending on the siRNA delivery method. |
| Specificity | Potent inhibitor of PTEN, but concerns about off-target effects on other phosphatases like SHP1 have been raised.[5] | Highly specific to the target mRNA sequence, but off-target effects due to partial complementarity with other mRNAs can occur. |
Efficacy and Downstream Effects: A Data-Driven Comparison
It is crucial to note that the following data is collated from different studies, employing different cell lines and experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution.
Table 1: Effect of this compound on Akt Phosphorylation
This table presents data from a study on human hepatocellular carcinoma (HCC) cell lines.[6]
| Cell Line | Treatment Concentration (µM) | Fold Increase in p-Akt (Ser473) |
| Hep3B (Low PTEN expression) | 0.1 | 1.8 |
| Hep3B (Low PTEN expression) | 0.5 | 2.5 |
| Hep3B (Low PTEN expression) | 1.0 | 3.2 |
| PLC/PRF/5 (High PTEN expression) | 0.1 - 1.0 | No detectable change |
Data is normalized to vehicle-treated control cells.[6]
Table 2: Effect of PTEN siRNA on Akt Phosphorylation
This table presents representative data on the effect of PTEN knockdown on Akt phosphorylation.
| Cell Line | Transfection | Reduction in PTEN Protein Level | Increase in p-Akt (Ser473) | Reference |
| 293T | shRNA against PTEN | Gradient reduction | Proportional increase | [3] |
| PC3 (PTEN-null) | Overexpression of PTEN isoform | - | >50% reduction | [3] |
Note: Quantitative data for the fold increase in p-Akt following siRNA-mediated PTEN knockdown can vary significantly depending on the cell type, transfection efficiency, and the specific siRNA sequence used.
Experimental Protocols
This compound Treatment
Objective: To inhibit PTEN phosphatase activity in cultured cells.
Materials:
-
This compound (can be commercially sourced)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells of interest
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Treatment: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Analysis: After incubation, cells can be harvested for downstream analysis, such as Western blotting for p-Akt levels or cell viability assays.
siRNA Knockdown of PTEN
Objective: To reduce the expression of PTEN protein in cultured cells.
Materials:
-
siRNA targeting PTEN (validated sequences are recommended)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
Cultured cells of interest
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the PTEN siRNA (or non-targeting control) in a reduced-serum medium.
-
In a separate tube, dilute the transfection reagent in the same reduced-serum medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined experimentally.
-
Analysis: Harvest the cells for analysis of PTEN mRNA levels (by qRT-PCR) or PTEN protein levels (by Western blotting) to confirm knockdown efficiency. Downstream effects, such as changes in p-Akt levels, can also be assessed.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The PTEN/PI3K/Akt signaling pathway and points of intervention.
Caption: Comparative experimental workflows for PTEN inhibition.
Caption: Logical comparison of VO-Ohpic and siRNA for PTEN inhibition.
Conclusion and Recommendations
The choice between this compound and siRNA knockdown for PTEN inhibition depends on the specific experimental goals, the cell system being used, and the desired timeline of the experiment.
This compound is a suitable choice for experiments requiring rapid and transient inhibition of PTEN's enzymatic activity. Its ease of use (direct addition to media) makes it convenient for high-throughput screening and initial validation studies. However, researchers should be mindful of potential off-target effects and validate their findings with alternative methods.
siRNA-mediated knockdown offers a highly specific approach to reduce PTEN protein levels, making it the gold standard for validating the role of PTEN in a particular cellular process. While the protocol is more involved and the onset of the effect is slower, it provides a more direct link between the absence of the PTEN protein and the observed phenotype. To mitigate off-target effects, it is recommended to use multiple siRNA sequences targeting different regions of the PTEN mRNA and to perform rescue experiments.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PTEN translational isoform has PTEN-like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of VO-Ohpic Trihydrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of a compound is paramount to its successful application. This guide provides an objective comparison of VO-Ohpic trihydrate, a potent PTEN inhibitor, detailing its performance across various cell types and against alternative compounds. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound is a vanadium-based small molecule that has garnered significant interest for its highly selective inhibition of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][2][3] PTEN's role as a negative regulator of the PI3K/Akt/mTOR signaling pathway makes it a critical target in various pathologies, particularly cancer.[4] The selectivity of this compound is primarily dictated by the expression level of PTEN in different cell types, a factor that critically influences its therapeutic potential and off-target effects.
Comparative Efficacy Across Cell Lines
The inhibitory effect of this compound is most pronounced in cells with low PTEN expression, leading to a range of cellular outcomes from inhibited proliferation to induced senescence. In contrast, its impact is significantly diminished in cells with high PTEN expression and is altogether absent in PTEN-negative cells.[1][4][5] This differential activity underscores the compound's selectivity.
| Cell Line | Cancer Type | PTEN Expression | Key Effects of this compound | Reference |
| Hep3B | Hepatocellular Carcinoma | Low | Inhibition of cell viability, proliferation, and colony formation; induction of senescence; G2/M cell cycle arrest.[1][4][5] | [4][5] |
| PLC/PRF/5 | Hepatocellular Carcinoma | High | Lesser inhibition of cell viability and colony formation compared to Hep3B.[1][4][5] | [4][5] |
| SNU475 | Hepatocellular Carcinoma | Negative | No effect on cell viability, proliferation, or colony formation.[1][4][5] | [4][5] |
| NIH 3T3 & L1 | Fibroblasts | Not Specified | Dose-dependent increase in Akt phosphorylation.[3] | [3] |
| 4T1 | Breast Cancer | Not Specified | Inhibition of cell proliferation.[6] | [6] |
| SKOV3 | Ovarian Cancer | Not Specified | Reverses the anti-proliferative and pro-apoptotic effects of EGCG.[7] | [7] |
| Endplate Chondrocytes | Normal Cartilage Cells | Not Specified | Protection against apoptosis and calcification.[8] | [8] |
Comparison with Alternative PTEN Inhibitors
While this compound is a highly potent and selective PTEN inhibitor, several other compounds are available for similar research applications. Each possesses a unique profile of potency and specificity.
| Compound | Type | IC50 (PTEN) | Key Characteristics |
| This compound | Vanadium Complex | 35-46 nM[1][2][3] | Highly potent and selective for PTEN's lipid phosphatase activity.[2][3] |
| bpV(phen) | Bisperoxovanadium | nM range[] | Reversible and relatively specific PTEN inhibitor.[] |
| bpV(pic) | Bisperoxovanadium | nM range[] | Reversible and relatively specific PTEN inhibitor.[] |
| bpV(HOpic) | Bisperoxovanadium | nM range[] | Reversible and relatively specific PTEN inhibitor.[] |
| SF1670 | Phenanthrenedione derivative | low µM range[] | Relatively selective PTEN inhibitor.[] |
| Curcumin | Natural Polyphenol | Not specified | Reported to inhibit PTEN in certain cancer cell lines.[10] |
| SF1126 | Small Molecule | Not specified | Dual inhibitor of PTEN and PI3K.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to assess the selectivity and efficacy of this compound.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for a specified duration (e.g., 72 hours).[1]
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Proliferation Assay (BrdU Incorporation)
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the cell viability assay.[1]
-
BrdU Labeling: 24 hours before the end of the treatment period, add Bromodeoxyuridine (BrdU) to each well.[1]
-
Fixation and Detection: At the end of the treatment, fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and a colorimetric substrate, following the manufacturer's protocol.
-
Measurement: Measure the absorbance using a microplate reader. The absorbance is proportional to the amount of DNA synthesis and, therefore, cell proliferation.
Western Blot Analysis for Signaling Pathway Activation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against total and phosphorylated forms of target proteins (e.g., PTEN, Akt, mTOR, ERK1/2).
-
Detection: After washing, incubate the membrane with a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Molecular Mechanism and Experimental Design
To further elucidate the role of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of this compound action on the PTEN/PI3K/Akt signaling pathway.
Caption: Workflow for assessing the selectivity of this compound in different cell types.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. PTEN/AKT/mTOR signaling mediates anticancer effects of epigallocatechin-3-gallate in ovarian cancer - ProQuest [proquest.com]
- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
A Comparative Guide to the Reproducibility and Performance of VO-Ohpic Trihydrate in Cellular Research
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of VO-Ohpic trihydrate, a potent PTEN inhibitor, with other commonly used alternatives. We will delve into its performance, supported by experimental data, and provide detailed methodologies for key experiments to aid in the design and execution of reproducible studies.
Understanding this compound and its Role in PTEN Inhibition
This compound is a vanadium-based small molecule that serves as a highly potent and specific inhibitor of Phosphatase and Tensin homolog (PTEN). PTEN is a crucial tumor suppressor protein that negatively regulates the PI3K/Akt signaling pathway, a cascade vital for cell growth, proliferation, and survival. By inhibiting PTEN's lipid phosphatase activity, this compound leads to an increase in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels, which in turn activates downstream effectors like Akt. This targeted inhibition makes this compound a valuable tool for studying cellular processes regulated by the PTEN/PI3K/Akt pathway and for investigating its therapeutic potential in various diseases, including cancer and diabetes.
Performance Comparison of PTEN Inhibitors
The selection of a suitable PTEN inhibitor is critical for the success and reproducibility of an experiment. Below is a comparison of this compound with other known PTEN inhibitors. The data presented is a synthesis of findings from multiple studies. While direct comparative studies on the reproducibility of these compounds are limited, this table summarizes their key performance characteristics.
| Inhibitor | IC50 for PTEN | Selectivity | Known Off-Target Effects | Key Considerations for Reproducibility |
| This compound | 35-46 nM[1][2][3] | High selectivity for PTEN over other phosphatases like SHP1, INPP4A, and INPP4B[4] | Can be less effective in the presence of reducing agents[4]. | Consistent results are often reported, but variability can arise from factors like purity of the compound, solvent used, and storage conditions. Freshly prepared solutions are recommended. |
| bpV(phen) | ~38 nM[5][6] | Also inhibits other protein tyrosine phosphatases (PTPs) like PTP-β and PTP-1B[5][6]. | Can induce PTEN-independent phosphorylation of Erk1/2. Its inhibitory activity is sensitive to reducing agents[4][7]. | High potential for off-target effects necessitates careful controls. Reproducibility can be affected by the redox environment of the cellular model. |
| bpV(pic) | Micromolar range | Broad-spectrum PTP inhibitor. | Similar to bpV(phen), its activity is diminished under reducing conditions[4]. | Due to its lower specificity, results may be harder to attribute solely to PTEN inhibition, potentially impacting reproducibility across different experimental systems. |
| bpV(HOpic) | Micromolar range | Broad-spectrum PTP inhibitor. | Less specific than VO-Ohpic and can trigger PTEN-independent signaling[7]. | Similar to other bpV compounds, its lack of specificity can be a source of experimental variability. |
| SF1126 | Dual inhibitor of PTEN and PI3K[8] | Targets both PTEN and PI3K isoforms. | As a dual inhibitor, it affects the pathway at two points, which can be an advantage or a confounding factor depending on the experimental question. | The dual-action mechanism can lead to more complex biological responses, requiring thorough validation to ensure reproducibility. |
| Curcumin | Indirectly upregulates PTEN expression[9][10] | Acts on multiple cellular targets, not a direct PTEN inhibitor. | Has numerous reported biological activities, making it highly non-specific for studying the PTEN pathway in isolation. | The multifaceted nature of curcumin's action can lead to significant experimental variability and challenges in attributing observed effects to PTEN modulation alone.[11] |
Signaling Pathway and Experimental Workflow
To ensure experimental reproducibility, a clear understanding of the targeted signaling pathway and a standardized experimental workflow are essential.
PTEN/PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the point of intervention for PTEN inhibitors like this compound.
Figure 1: Simplified diagram of the PTEN/PI3K/Akt signaling pathway showing the inhibitory action of this compound on PTEN.
General Experimental Workflow for Assessing PTEN Inhibition
The following workflow outlines the key steps in a typical experiment designed to evaluate the efficacy of a PTEN inhibitor.
Figure 2: A generalized experimental workflow for evaluating the effects of PTEN inhibitors on cellular processes.
Detailed Experimental Protocols
To facilitate the reproducibility of experiments involving PTEN inhibitors, detailed protocols for key assays are provided below.
PTEN Phosphatase Activity Assay
This assay measures the enzymatic activity of PTEN by quantifying the release of phosphate from a substrate.
Materials:
-
Cells or tissues of interest
-
Lysis buffer (e.g., Nonidet P-40 lysis buffer)
-
Anti-PTEN antibody for immunoprecipitation
-
Protein A/G beads
-
PTEN reaction buffer (e.g., TBS with fresh DTT)
-
PIP3 substrate (e.g., diC8PtdIns(3,4,5)P3)
-
Malachite Green reagent for phosphate detection
-
Microplate reader
Protocol:
-
Lyse cells or tissues to obtain whole-cell lysates.[3]
-
Immunoprecipitate endogenous PTEN from the lysates using an anti-PTEN antibody and protein A/G beads.[3]
-
Wash the beads to remove non-specific binding.[3]
-
Resuspend the beads in PTEN reaction buffer.[3]
-
Initiate the phosphatase reaction by adding the PIP3 substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).[3]
-
Stop the reaction and detect the released phosphate using Malachite Green reagent.[3]
-
Measure the absorbance at 620 nm using a microplate reader.[3]
-
To test the effect of an inhibitor, pre-incubate the immunoprecipitated PTEN with the inhibitor (e.g., this compound) before adding the substrate.[12]
Western Blot for Akt Phosphorylation
This method is used to determine the activation state of Akt by detecting its phosphorylation at key residues (e.g., Ser473 and Thr308).
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates from cells treated with the PTEN inhibitor and controls.
-
Determine protein concentration to ensure equal loading.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
Glucose Uptake Assay
This assay measures the rate of glucose transport into cells, a process often stimulated by Akt activation.
Materials:
-
Cell culture plates
-
Glucose-free medium
-
2-deoxy-D-[3H]-glucose or a non-radioactive glucose analog (e.g., 2-deoxyglucose)
-
Insulin (as a positive control)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation counter or a detection reagent for the non-radioactive analog
Protocol:
-
Seed cells in appropriate culture plates.
-
Serum-starve the cells to establish a baseline.[14]
-
Treat the cells with the PTEN inhibitor, insulin (positive control), or vehicle.
-
Add the labeled or unlabeled glucose analog and incubate for a specific time.[14]
-
Wash the cells with ice-cold PBS to stop glucose uptake.[14]
-
Lyse the cells to release the intracellular contents.[14]
-
Measure the amount of internalized glucose analog using a scintillation counter (for radioactive labels) or a specific detection reagent and plate reader (for non-radioactive methods).[2][15]
-
Normalize the results to the total protein content of each sample.[14]
Conclusion and Recommendations for Reproducible Research
While this compound stands out as a potent and selective PTEN inhibitor, achieving reproducible experimental outcomes requires meticulous attention to detail. The inherent variability of small molecule inhibitors, arising from factors such as batch-to-batch consistency, storage, and handling, necessitates rigorous experimental design.[16][17][18]
To enhance the reproducibility of experiments using this compound and its alternatives, we recommend the following:
-
Thorough Validation: Always validate the activity of a new batch of any inhibitor.
-
Consistent Protocols: Adhere strictly to standardized and detailed experimental protocols.
-
Appropriate Controls: Include positive and negative controls in all assays to ensure the experiment is working as expected. For PTEN inhibition studies, using a PTEN-null cell line can be an effective negative control.[19]
-
Fresh Preparations: Prepare working solutions of inhibitors fresh from a validated stock solution for each experiment to avoid degradation.[20]
-
Detailed Reporting: When publishing results, provide comprehensive details of the experimental setup, including the source and purity of the inhibitor, solvent used, and storage conditions.
By following these guidelines and utilizing the detailed information provided in this guide, researchers can improve the reliability and reproducibility of their findings when investigating the critical PTEN/PI3K/Akt signaling pathway.
References
- 1. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose Uptake-Glo Assay Technical Manual [promega.jp]
- 3. PTEN Lipid Phosphatase Activity Assay. [bio-protocol.org]
- 4. PTEN inhibitors: an evaluation of current compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. First generation vanadium-based PTEN inhibitors: Comparative study in vitro and in vivo and identification of a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin inhibits proliferation of hepatocellular carcinoma cells through down regulation of DJ-1 [pubmed.ncbi.nlm.nih.gov]
- 11. Curcumin cytotoxicity is enhanced by PTEN disruption in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 15. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 16. Intrinsic and Extrinsic Pharmacokinetic Variability of Small Molecule Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Control Experiments for Studying VO-Ohpic Trihydrate Effects on the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting experiments involving VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor PTEN (Phosphatase and Tensin homolog). By inhibiting PTEN, this compound activates the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer.
Properly controlled experiments are crucial for elucidating the specific effects of this compound and distinguishing them from off-target or non-specific cellular responses. This guide outlines essential controls, alternative compounds for comparison, and detailed experimental protocols to ensure robust and reproducible data.
Understanding the Mechanism and Rationale for Controls
This compound is a vanadium-based compound that specifically inhibits the lipid phosphatase activity of PTEN. PTEN functions to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby acting as a brake on the PI3K/Akt pathway. Inhibition of PTEN by this compound leads to an accumulation of PIP3 at the plasma membrane, resulting in the recruitment and activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation.
Given this mechanism, a comprehensive study of this compound requires several types of controls:
-
Vehicle Control: To account for any effects of the solvent used to dissolve the compound (e.g., DMSO).
-
Negative Control Cells: To confirm that the observed effects are dependent on the presence of the target protein, PTEN.
-
Positive Control Compound: To benchmark the effects of this compound against a well-characterized compound with a similar mechanism of action.
-
Alternative Pathway Modulators: To compare the cellular outcomes of PTEN inhibition with the modulation of other nodes in the PI3K/Akt pathway.
Comparative Compounds and Controls
| Compound/Control | Class | Mechanism of Action | Rationale for Use | Typical Concentration |
| This compound | Test Article | Potent and selective PTEN inhibitor (IC50 ≈ 35-46 nM). | The primary compound under investigation. | 50 nM - 1 µM |
| Vehicle (e.g., DMSO) | Negative Control | Solvent for the test compound. | Accounts for any cellular effects of the solvent itself. | Match highest volume of test article |
| PTEN-null cell line (e.g., SNU475) | Negative Control | Lacks the target protein, PTEN. | Demonstrates the on-target specificity of this compound. | N/A |
| bpV(HOpic) | Positive Control | Potent and well-characterized PTEN inhibitor (IC50 ≈ 14 nM). | Provides a benchmark for the efficacy and potential off-target effects of this compound. | 25 nM - 500 nM |
| Wortmannin | Alternative Inhibitor | Irreversible PI3K inhibitor. | Compares the effects of inhibiting the upstream kinase (PI3K) versus the downstream phosphatase (PTEN). | 100 nM - 1 µM |
| IGF-1 (Insulin-like Growth Factor 1) | Alternative Activator | Activates receptor tyrosine kinases (RTKs), upstream of PI3K. | Compares pathway activation via a physiological growth factor to pharmacological PTEN inhibition. | 10 - 100 ng/mL |
Quantitative Data Summary
The following tables present hypothetical data from key experiments designed to compare the effects of this compound with the described controls and alternatives.
Table 1: Effect of Compounds on Akt Phosphorylation (Ser473) in PTEN-positive (Hep3B) and PTEN-null (SNU475) Cells
| Treatment (1 hour) | Fold Change in p-Akt (Ser473) - Hep3B Cells | Fold Change in p-Akt (Ser473) - SNU475 Cells |
| Vehicle (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (500 nM) | 8.5 ± 0.7 | 1.2 ± 0.3 |
| bpV(HOpic) (250 nM) | 9.2 ± 0.9 | 1.5 ± 0.4 |
| Wortmannin (1 µM) | 0.2 ± 0.05 | 0.1 ± 0.04 |
| IGF-1 (100 ng/mL) | 12.1 ± 1.1 | 11.5 ± 1.3 |
Table 2: Effect of Compounds on Cell Viability (72 hours) in PTEN-positive (Hep3B) Cells
| Treatment | Cell Viability (% of Vehicle Control) |
| Vehicle (DMSO) | 100 ± 5.2 |
| This compound (500 nM) | 65.3 ± 4.1 |
| bpV(HOpic) (250 nM) | 62.1 ± 3.8 |
| Wortmannin (1 µM) | 45.7 ± 3.5 |
| IGF-1 (100 ng/mL) | 135.2 ± 8.9 |
Note: Data are presented as mean ± standard deviation from three independent experiments. The effects of this compound on cell viability can be context-dependent; in some cancer cells, prolonged activation of the Akt pathway can induce senescence, leading to reduced viability.
Visualizing Pathways and Workflows
Caption: PI3K/Akt signaling pathway showing targets of this compound and control compounds.
Caption: Workflow for comparing this compound with control and alternative compounds.
Detailed Experimental Protocols
Western Blot for Akt Phosphorylation
Objective: To quantify the activation of Akt by measuring the phosphorylation at Serine 473, a key indicator of its activity.
Methodology:
-
Cell Culture and Seeding: Culture PTEN-positive (e.g., Hep3B) and PTEN-null (e.g., SNU475) cells in appropriate media. Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the culture medium with a serum-free medium and incubate for 12-16 hours to reduce basal Akt phosphorylation.
-
Treatment: Treat the cells with the compounds (this compound, bpV(HOpic), Wortmannin, IGF-1, or Vehicle) at the desired final concentrations for 1 hour.
-
Cell Lysis: Aspirate the media and wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Strip the membrane and re-probe with a primary antibody for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.
-
Cell Viability (MTT) Assay
Objective: To assess the long-term effects of pathway modulation on cell metabolic activity and viability.
Methodology:
-
Cell Seeding: Seed cells (e.g., Hep3B) in a 96-well plate at a density of 3,000 - 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the various treatments (this compound, bpV(HOpic), Wortmannin, IGF-1, or Vehicle).
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with no cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
